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  • Product: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid
  • CAS: 2377611-43-1

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Pathway and Methodological Guide for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The molecule 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS 2377611-43-1) [1.1] is a highly functionalized, densely substituted aromatic building block critical in modern drug discovery and materials science. Featuring a boronic acid moiety, a nitro group, a chloro substituent, and a carboxylic acid on a single benzene ring, it serves as an exceptional bifunctional handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

Synthesizing this 1,3,4,5-tetrasubstituted arene requires a highly orchestrated, five-step sequence. Direct borylation or halogenation of a pre-formed core is kinetically unfavorable due to the highly deactivated nature of the electron-poor ring. Therefore, the pathway relies on the strategic manipulation of electronic directing groups, leveraging chemoselective palladium catalysis and radical-nucleophilic aromatic substitution to achieve absolute regiocontrol.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is designed around a self-validating, forward-engineered pathway starting from the commercially available and inexpensive 4-amino-3-nitrobenzoic acid.

  • Regioselective Bromination: The strong electron-donating resonance effect (+M) of the C4-amino group heavily activates the ortho positions. Since the C3 position is occupied by the nitro group, the bromonium ion exclusively attacks the C5 position, yielding 4-amino-3-bromo-5-nitrobenzoic acid (CAS 556651-33-3)[1].

  • Sandmeyer Chlorination: Direct chlorination of a highly deactivated ring is kinetically restricted. Converting the amine to a diazonium salt creates an excellent leaving group (N 2​ ). Copper(I) chloride then acts as a single-electron transfer catalyst to facilitate a radical-nucleophilic aromatic substitution, installing the chloro group to afford 3-bromo-4-chloro-5-nitrobenzoic acid (CAS 1523065-07-7)[2].

  • Carboxylic Acid Protection: Free carboxylic acids can protonate the Pd(0) catalyst or consume the weak base (KOAc) required for transmetalation. Fischer esterification masks the acid as methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS 1504888-15-6)[3].

  • Chemoselective Miyaura Borylation: The substrate contains two distinct halogens. Palladium(0) oxidative addition is dictated by bond dissociation energies (BDE). The weaker C–Br bond (~68 kcal/mol) reacts significantly faster than the C–Cl bond (~81 kcal/mol), enabling exclusive borylation at the 3-position.

  • Global Deprotection: A sequential, one-pot saponification and oxidative cleavage removes both the methyl ester and the robust pinacol boronate, yielding the target molecule[4].

SyntheticWorkflow SM 4-Amino-3-nitrobenzoic acid (Starting Material) Step1 4-Amino-3-bromo-5-nitrobenzoic acid (Bromination) SM->Step1 Br2, AcOH Electrophilic Aromatic Substitution Step2 3-Bromo-4-chloro-5-nitrobenzoic acid (Sandmeyer) Step1->Step2 1. NaNO2, HCl 2. CuCl Radical-Nucleophilic Substitution Step3 Methyl 3-bromo-4-chloro-5-nitrobenzoate (Esterification) Step2->Step3 MeOH, H2SO4 Fisher Esterification Step4 Pinacol Boronate Ester (Miyaura Borylation) Step3->Step4 B2pin2, Pd(dppf)Cl2, KOAc Cross-Coupling Target 4-Chloro-3-(dihydroxyboranyl)- 5-nitrobenzoic acid (Target Molecule) Step4->Target 1. LiOH 2. NaIO4, HCl Global Deprotection

Fig 1. Five-step synthetic workflow for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to achieve maximum yield across the synthetic sequence.

StepTransformationKey Reagents & CatalystsTemp (°C)Time (h)Expected Yield (%)
1 BrominationBr 2​ (1.1 eq), AcOH25 604.085%
2 SandmeyerNaNO 2​ (1.2 eq), HCl, CuCl (1.5 eq)0 606.070%
3 EsterificationMeOH (solvent), H 2​ SO 4​ (0.1 eq)65 (Reflux)12.095%
4 Miyaura BorylationB 2​ pin 2​ (1.2 eq), Pd(dppf)Cl 2​ (5 mol%), KOAc (3 eq)9018.075%
5 Deprotection1. LiOH (3 eq) 2. NaIO 4​ (3 eq), HCl (aq)2512.080%

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid[1]

Protocol:

  • Suspend 4-amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a dropping funnel.

  • Dissolve bromine (3.1 mL, 60.4 mmol) in acetic acid (20 mL) and add dropwise over 30 minutes at room temperature.

  • Elevate the temperature to 60 °C and stir for 4 hours.

  • Cool the mixture and pour into ice water (300 mL). Filter the resulting yellow precipitate, wash with water, and dry under vacuum.

In-Process Control (IPC) & Validation:

  • Validation: Analyze via LC-MS. The starting material peak (m/z 181 [M-H] ) must be entirely replaced by the product peak. The product will display a distinct 1:1 isotopic doublet at m/z 259 and 261 [M-H] , confirming the successful incorporation of a single bromine atom.

Step 2: Synthesis of 3-Bromo-4-chloro-5-nitrobenzoic acid[2]

Protocol:

  • Suspend 4-amino-3-bromo-5-nitrobenzoic acid (10.0 g, 38.3 mmol) in concentrated HCl (40 mL) and water (40 mL). Cool to 0 °C in an ice-salt bath.

  • Add a solution of NaNO 2​ (3.17 g, 46.0 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 1 hour to form the diazonium salt.

  • In a separate flask, dissolve CuCl (5.68 g, 57.4 mmol) in concentrated HCl (20 mL) and cool to 0 °C.

  • Transfer the diazonium solution dropwise into the CuCl solution. Once addition is complete, gradually warm the reaction to 60 °C and stir until nitrogen evolution ceases (approx. 4 hours).

  • Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

In-Process Control (IPC) & Validation:

  • Validation: The disappearance of the bright yellow diazonium intermediate indicates reaction completion. LC-MS will show a shift to m/z 278, 280, 282 [M-H] with an isotopic distribution characteristic of one bromine and one chlorine atom (approx. 3:4:1 ratio).

Step 3: Synthesis of Methyl 3-bromo-4-chloro-5-nitrobenzoate[3]

Protocol:

  • Dissolve 3-bromo-4-chloro-5-nitrobenzoic acid (8.0 g, 28.5 mmol) in anhydrous methanol (80 mL).

  • Add concentrated H 2​ SO 4​ (0.15 mL, 2.85 mmol) carefully.

  • Reflux the mixture at 65 °C for 12 hours under a nitrogen atmosphere.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO 3​ (aq), and extract with dichloromethane. Dry and concentrate to yield the ester as a pale solid.

Step 4: Chemoselective Miyaura Borylation

Protocol:

  • In an oven-dried Schlenk flask, combine methyl 3-bromo-4-chloro-5-nitrobenzoate (5.0 g, 17.0 mmol), bis(pinacolato)diboron (5.18 g, 20.4 mmol), and anhydrous potassium acetate (5.0 g, 51.0 mmol).

  • Add anhydrous 1,4-dioxane (50 mL) and sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl 2​ (621 mg, 0.85 mmol, 5 mol%). Seal the flask and heat to 90 °C for 18 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pinacol boronate.

Chemoselectivity Substrate Methyl 3-bromo-4-chloro- 5-nitrobenzoate C_Br C-Br Bond BDE: ~68 kcal/mol Substrate->C_Br C_Cl C-Cl Bond BDE: ~81 kcal/mol Substrate->C_Cl Pd_Insert Pd(0) Insertion C_Br->Pd_Insert Fast Oxidative Addition C_Cl->Pd_Insert Kinetically Inert Product Selective 3-Bpin Formation Pd_Insert->Product

Fig 2. Thermodynamic basis for chemoselective Pd(0) insertion at the C-Br bond.

Step 5: Global Deprotection to Target Molecule[4]

Protocol:

  • Dissolve the intermediate pinacol boronate (4.0 g, 11.7 mmol) in THF (30 mL) and water (10 mL).

  • Add LiOH·H 2​ O (1.47 g, 35.1 mmol) and stir at room temperature for 4 hours to hydrolyze the methyl ester.

  • To the same pot, add sodium periodate (NaIO 4​ , 7.5 g, 35.1 mmol) and ammonium acetate (2.7 g, 35.1 mmol). Stir for 8 hours at room temperature to oxidatively cleave the pinacol ester.

  • Acidify the mixture to pH 2 using 1M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Triturate the crude residue with cold diethyl ether to yield pure 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

In-Process Control (IPC) & Validation:

  • Validation: Final purity is confirmed via 1 H NMR (DMSO-d 6​ ), noting the disappearance of the sharp singlet at ~1.3 ppm (pinacol methyl groups) and ~3.9 ppm (methyl ester), alongside the appearance of a broad singlet at ~8.5 ppm corresponding to the free B(OH) 2​ protons.

References
  • [4] 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid - Smolecule. Smolecule. 4

  • [2] 3-Bromo-4-chloro-5-nitrobenzoic acid | 1523065-07-7 - Sigma-Aldrich. Sigma-Aldrich. 2

  • [1] 4-Amino-3-bromo-5-nitrobenzoic acid | C7H5BrN2O4 | CID 54758770 - PubChem. National Institutes of Health (NIH). 1

  • [3] Methyl 3-bromo-4-chloro-5-nitrobenzoate - C8H5BrClNO4. Chem-Space. 3

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

Document Type: Technical Whitepaper & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) is a highly functionalized, poly-substituted benzene building block[1][2]. Featuring four distinct functional groups—a boronic acid, an aryl chloride, a nitro group, and a carboxylic acid—it serves as a versatile linchpin in advanced medicinal chemistry and materials science. This guide details its physicochemical properties, structural causality, and field-proven protocols for its deployment in orthogonal synthetic pathways.

Structural Rationale & Electronic Topography

The strategic value of 3-borono-4-chloro-5-nitrobenzoic acid lies in its precise substitution pattern, which creates a highly tunable electronic and steric environment. Understanding the causality behind this reactivity is essential for rational reaction design:

  • C1 Carboxylic Acid : Provides a terminal handle for amide coupling, esterification, or salt formation to modulate aqueous solubility in late-stage drug candidates.

  • C3 Boronic Acid : Enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, the electron-withdrawing nature of the highly substituted ring makes this an electron-deficient boronic acid. Electron deficiency inherently slows down the transmetalation step during catalytic cycles, necessitating highly active ligand systems[3].

  • C4 Aryl Chloride : Flanked by the ortho-nitro group and para-carboxylic acid, this C-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing groups lower the LUMO of the aromatic ring, facilitating the formation of the intermediate Meisenheimer complex.

  • C5 Nitro Group : Acts as a strong electron-withdrawing group (EWG) and can be chemoselectively reduced to an aniline post-coupling, unlocking further functionalization (e.g., Buchwald-Hartwig amination or urea formation).

Physicochemical & ADME-Tox Baseline Properties

Understanding the physicochemical baseline is critical for predicting solubility, optimizing reaction solvents, and designing downstream purification workflows.

PropertyValue / Description
IUPAC Name 3-borono-4-chloro-5-nitrobenzoic acid
CAS Registry Number 2377611-43-1
Molecular Formula C7H5BClNO6
Molecular Weight 245.38 g/mol
Topological Polar Surface Area (TPSA) ~124 Ų (Calculated)
Hydrogen Bond Donors (HBD) 3 (Boronic acid -OH x2, Carboxylic acid -OH x1)
Hydrogen Bond Acceptors (HBA) 6 (Nitro x2, Carboxylic x2, Boronic x2)
Predicted pKa (COOH) ~2.5 - 3.0 (Highly acidic due to strong EWG effects)
Predicted pKa (Boronic Acid) ~8.0 - 8.5 (Acts primarily as a Lewis acid)

Orthogonal Synthetic Utility

The true power of this building block is its orthogonal reactivity. Chemists can sequentially address the boronic acid, the carboxylic acid, and the aryl chloride without cross-interference, provided the reaction conditions are carefully controlled to prevent off-target activation.

ReactionPathways Core 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic Acid Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Base (Targets Boronic Acid) SNAr Nucleophilic Aromatic Substitution (C-N/C-O Bond Formation) Core->SNAr Nucleophile, Heat (Targets C-Cl Bond) Amidation Amide Coupling (Peptide/Linker Attachment) Core->Amidation HATU/DIPEA (Targets COOH) Reduction Nitro Reduction (Aniline Generation) Core->Reduction Pd/C, H2 (Targets NO2)

Caption: Orthogonal reactivity pathways of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

Standardized Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

Due to the electron-deficient nature of the boronic acid moiety, standard palladium catalysts (e.g., Pd(PPh3)4) often result in sluggish transmetalation and competitive protodeboronation[3]. The following protocol utilizes a highly active catalyst system to ensure rapid conversion while preserving the sensitive C-Cl bond.

Objective: Coupling of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid with an aryl bromide.

Reagents & Materials:

  • Boronic Acid: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.0 equiv)

  • Electrophile: Aryl bromide (0.9 equiv, to ensure complete consumption of the halide and simplify purification)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) — Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination, while its steric bulk prevents catalyst deactivation.

  • Base: K3PO4 (3.0 equiv) — Causality: A mild, inorganic base is preferred over strong bases (like NaOH) to facilitate the formation of the reactive boronate complex without triggering premature SNAr at the activated C-Cl bond.

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v) — Degassed.

Step-by-Step Procedure (Self-Validating Workflow):

  • Preparation: In a rigorously dried Schlenk flask, charge the boronic acid, aryl bromide, K3PO4, and Pd(dppf)Cl2·CH2Cl2.

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon (3 cycles) to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe. Self-Validation: The solution should transition from a heterogeneous suspension to a characteristic dark red/brown homogeneous mixture as the active Pd(0) species is generated.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours. Monitor via LC-MS (see Section 5 for analytical caveats).

  • Quenching & Workup: Cool to room temperature. Critical Step: Acidify the aqueous layer to pH ~3 using 1M HCl. Causality: This protonates the carboxylic acid, ensuring the product partitions entirely into the organic layer during extraction. Extract with EtOAc (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase HPLC.

Analytical Characterization Strategies

Characterizing polyfunctional boronic acids requires specific analytical awareness to prevent the misinterpretation of spectral and mass data.

AnalyticalWorkflow Sample Reaction Aliquot Quench Quench & Dilute (MeCN/H2O) Sample->Quench LCMS UPLC-MS/MS Analysis Quench->LCMS NMR Multinuclear NMR (1H, 13C, 11B) Quench->NMR Boroxine Monitor for Boroxine (Dehydration Artifacts) LCMS->Boroxine In-source artifact

Caption: Standardized analytical workflow for boronic acid characterization.

LC-MS Considerations (The Boroxine Artifact): During LC-MS analysis, boronic acids frequently undergo in-source dehydration to form trimeric anhydrides known as boroxines[4][5].

  • Observation: Analysts will often observe a mass peak corresponding to [3M - 3H2O + H]+ or [3M - 3H2O - H]- alongside the expected monomeric peaks.

  • Solution: Utilize ultra-high-performance liquid chromatography (UPLC) with rapid gradients, and avoid prolonged storage of analytical samples in protic solvents to minimize dynamic esterification or dehydration artifacts prior to injection.

NMR Spectroscopy:

  • 11B NMR: A broad singlet around 28-30 ppm is characteristic of the sp2-hybridized boron. The peak is inherently broad due to the rapid quadrupolar relaxation of the 11B nucleus (I = 3/2).

  • 1H NMR: The aromatic region will display highly deshielded protons due to the combined EWG effects of the nitro, chloro, and carboxylic acid groups, serving as a reliable diagnostic handle during reaction monitoring.

References

  • Smolecule. "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid." Smolecule Product Catalog.[URL: https://www.smolecule.com/products/s578508]
  • Appchem. "3-Borono-5-nitrobenzoic acid." Appchem Product Catalog. [URL: https://www.appchemical.com]
  • Barder, T. E., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[URL: https://pubs.acs.org/doi/10.1021/ja042491j]
  • Brooks, W. L. A., & Sumerlin, B. S. "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews, 2016.[URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00158]
  • ResearchGate. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." ResearchGate Publications.[URL: https://www.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Crystallographic Analysis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid and its Precursor

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for the title compound, this guide will focus on a detailed exploration of the crystal structure and X-ray diffraction analysis of its key precursor, 4-Chloro-3-nitrobenzoic acid. This precursor serves as an excellent and relevant case study for understanding the solid-state characteristics of this class of molecules, offering valuable insights into the structural effects of the chloro and nitro substitutions on the benzoic acid framework.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds is unparalleled.[1] Furthermore, the boronic acid moiety's ability to form reversible covalent bonds with diols makes these compounds valuable for the development of sensors, particularly for glucose, and for targeted drug delivery systems.[2][3] The introduction of electron-withdrawing groups, such as chloro and nitro substituents, onto the phenyl ring can significantly modulate the electronic properties and reactivity of the boronic acid, making compounds like 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid intriguing targets for further investigation in drug discovery and materials science.[4]

Synthesis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

The synthesis of the title compound begins with its precursor, 4-Chloro-3-nitrobenzoic acid. This starting material is commercially available and can be synthesized through the nitration of 4-chlorobenzoic acid.[5] The subsequent introduction of the dihydroxyboranyl group can be achieved through various borylation methods, often involving a palladium-catalyzed reaction with a boron-containing reagent like bis(pinacolato)diboron.

Illustrative Synthetic Pathway

Synthesis 4-Chlorobenzoic_acid 4-Chlorobenzoic acid Nitration Nitration (HNO₃, H₂SO₄) 4-Chlorobenzoic_acid->Nitration Precursor 4-Chloro-3-nitrobenzoic acid Nitration->Precursor Borylation Borylation (e.g., B₂(pin)₂, Pd catalyst, base) Precursor->Borylation Target 4-Chloro-3-(dihydroxyboranyl)- 5-nitrobenzoic acid Borylation->Target

Caption: Synthetic route to 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic acid

This protocol outlines a general method for the nitration of 4-chlorobenzoic acid.

Materials:

  • 4-chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-chlorobenzoic acid to an excess of concentrated sulfuric acid.

  • Once the 4-chlorobenzoic acid is dissolved, slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-Chloro-3-nitrobenzoic acid as a crystalline solid.[5]

Single-Crystal X-ray Diffraction Analysis of 4-Chloro-3-nitrobenzoic acid

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7] This includes details such as bond lengths, bond angles, and the overall molecular conformation. The following sections detail the crystallographic analysis of 4-Chloro-3-nitrobenzoic acid, based on publicly available data.[7]

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure (Atomic Coordinates, etc.) Validation->Final_Structure CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 4-Chloro-3-nitrobenzoic acid

The crystal structure of 4-Chloro-3-nitrobenzoic acid has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC).[7]

Parameter Value
CCDC Deposition Number227903
Empirical FormulaC₇H₄ClNO₄
Formula Weight201.57
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.345(3)
b (Å)5.0060(10)
c (Å)12.018(2)
α (°)90
β (°)108.38(3)
γ (°)90
Volume (ų)762.2(3)
Z4
Molecular and Crystal Structure

The molecular structure of 4-Chloro-3-nitrobenzoic acid reveals a planar aromatic ring. The carboxylic acid group and the nitro group are substituents on this ring. In the solid state, the molecules are organized in a specific packing arrangement, stabilized by intermolecular interactions.

A key feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules interact through O-H···O hydrogen bonds, creating a centrosymmetric dimer. This is a common motif in the crystal structures of carboxylic acids.

Hydrogen_Bonding cluster_dimer Centrosymmetric Dimer mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 O-H···O mol2->mol1 O-H···O

Caption: Hydrogen bonding in 4-Chloro-3-nitrobenzoic acid dimers.

Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides detailed structural information from a perfect crystal, powder X-ray diffraction (PXRD) is an essential technique for analyzing bulk crystalline materials.[8][9] It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.

A PXRD pattern is a fingerprint of a crystalline solid. The positions (2θ angles) and intensities of the diffraction peaks are characteristic of a specific crystal structure. The experimental PXRD pattern of a synthesized batch of 4-Chloro-3-nitrobenzoic acid can be compared to the pattern calculated from the single-crystal data to confirm the phase identity and purity of the bulk sample.

Experimental Protocol: Powder X-ray Diffraction

Instrumentation:

  • Powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation)

  • Sample holder

  • Detector

Procedure:

  • Grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Mount the powder on the sample holder.

  • Place the sample holder in the diffractometer.

  • Set the instrument parameters, including the 2θ scan range (e.g., 5-50°) and scan speed.

  • Initiate the X-ray source and detector to collect the diffraction data.

  • The resulting diffractogram will show peaks at specific 2θ angles, corresponding to the d-spacings of the crystal lattice planes according to Bragg's Law (nλ = 2d sinθ).[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid and an in-depth crystallographic analysis of its key precursor, 4-Chloro-3-nitrobenzoic acid. The single-crystal X-ray diffraction data reveals the precise molecular geometry and the intermolecular interactions that govern the solid-state packing of this important synthetic intermediate. The complementary technique of powder X-ray diffraction is crucial for the characterization of the bulk material. A thorough understanding of the solid-state properties of such molecules is paramount for their effective application in drug development and materials science.

References

  • Powder diffraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Powder Methods of X-Ray Analysis - Department of Physics - University of Toronto. (n.d.). Retrieved from [Link]

  • X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. (2025, October 7). GNR. Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • X-ray single-crystal diffraction | FZU. (n.d.). Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications | Chemical Reviews - ACS Publications. (2025, October 3). Retrieved from [Link]

  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Phenylboronic acids-based diagnostic and therapeutic applications - PubMed. (n.d.). Retrieved from [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024, February 5). Retrieved from [Link]

  • Boron-Containing Pharmacophore - MIT Technology Licensing Office. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CCDC 875940: Experimental Crystal Structure Determination - OA Monitor Ireland. (n.d.). Retrieved from [Link]

  • CCDC 2016702: Experimental Crystal Structure Determination - University of Toyama. (2023, October 4). Retrieved from [Link]

  • 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. (n.d.). Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

  • X-ray diffraction - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 4-chloro-3-nitrobenzoic acid. (n.d.). Retrieved from [Link]

  • 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem. (n.d.). Retrieved from [Link]

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  • (PDF) 4-Chloro-3-nitrobenzamide - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Chloro-3,5-dinitrobenzoic acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017, September 26). MDPI. Retrieved from [Link]

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units. (2001, July 12). Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-Nitro Benzoic Acid - SDI. (n.d.). Retrieved from [Link]

  • Lecture 5 X ray diffraction - AP 5301/8301. (n.d.). Retrieved from [Link]

  • 4-Chloro-5-chlorosulfonyl-3-nitrobenzoic acid | C7H3Cl2NO6S | CID 89892 - PubChem. (n.d.). Retrieved from [Link]

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Exploratory

Solubility profile of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in Organic Solvents Introduction: The Critical Role of Solubility in Synthesis and Development In the realms of p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Synthesis and Development

In the realms of pharmaceutical development and advanced organic synthesis, a molecule's solubility profile is a cornerstone of its utility and applicability. For a complex, multi-functional compound such as 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, understanding its interaction with various organic solvents is not merely an academic exercise; it is a critical determinant for reaction optimization, purification strategy, and formulation development. This molecule, featuring a boronic acid group for cross-coupling reactions, a carboxylic acid for polar interactions, and electron-withdrawing chloro and nitro groups, presents a unique and challenging solubility landscape.

As of this writing, specific quantitative solubility data for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is not extensively available in peer-reviewed literature, a common scenario for specialized reagents.[1] This guide, therefore, serves a dual purpose: first, to provide a predictive analysis of its solubility based on the behavior of analogous arylboronic acids, and second, to equip researchers with a robust, self-validating experimental framework for the precise determination of its solubility in any organic solvent of interest.[1][2] We will delve into the thermodynamic principles governing solubility, present a gold-standard experimental protocol, and discuss the intermolecular forces at play.

Physicochemical Profile and Predictive Solubility Analysis

The structure of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid dictates its physicochemical behavior. The key functional groups are:

  • Boronic Acid [-B(OH)₂]: Capable of acting as both a hydrogen bond donor and acceptor, suggesting affinity for polar, protic solvents. Boronic acids are also known to form cyclic anhydrides (boroxines) upon dehydration, which can influence solubility.[3]

  • Carboxylic Acid [-COOH]: A strongly polar group that is an excellent hydrogen bond donor and acceptor, promoting solubility in polar solvents like alcohols and ethers.

  • Chloro (-Cl) and Nitro (-NO₂): These strongly electron-withdrawing groups increase the molecule's overall polarity and can participate in dipole-dipole interactions.

  • Aromatic Ring: Provides a nonpolar surface area, allowing for potential interactions with aromatic or less polar solvents.

Given this structure, we can make informed predictions by referencing a parent compound, phenylboronic acid, which is generally soluble in most polar organic solvents.[1][2] The additional polar functional groups on our target molecule are expected to enhance its solubility in polar solvents compared to the parent acid, while its solubility in nonpolar hydrocarbon solvents will likely remain low.

The Foundation: Thermodynamic vs. Kinetic Solubility

In drug development, it is crucial to distinguish between two types of solubility measurements.[4][5]

  • Kinetic Solubility: Measures the concentration at which a compound, often rapidly dissolved from a concentrated DMSO stock, precipitates out of an aqueous buffer. This is a high-throughput screening method that reflects a metastable state.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid. It is the maximum amount of a substance that can be dissolved under stable conditions and is the focus of this guide.[4][7]

The determination of thermodynamic solubility is governed by fundamental principles, including the enthalpy (ΔH) and entropy (ΔS) of the dissolution process.[8][9] Most solids have an endothermic enthalpy of solution (ΔH > 0), meaning their solubility increases with temperature, a principle explained by Le Chatelier's Principle.[8][10][11]

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[1][6] Its deliberate, time-based approach ensures that the system reaches a true equilibrium, providing reliable and reproducible data.

Experimental Protocol: Step-by-Step
  • Preparation:

    • Select a range of analytical-grade organic solvents (e.g., Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Toluene).

    • Accurately weigh an excess amount of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid into several glass vials for each solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • Add a precise volume of the chosen solvent to each vial. A minimum of three replicate vials should be prepared for each solvent to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath, typically set to 25 °C ± 0.5 °C.

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most small molecules.[1] The extended agitation ensures that the dissolution rate is not a limiting factor.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant. It is imperative not to disturb the solid phase at the bottom.

    • Immediately filter the sample using a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

  • Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent for analysis.

    • Determine the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is well-suited for aromatic, UV-active compounds.[7][12][13]

    • Quantification must be performed against a standard calibration curve prepared with known concentrations of the compound.[14]

  • Calculation:

    • Calculate the solubility by taking the average concentration from the replicate vials, accounting for the dilution factor.

    • Report the final solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Workflow Visualization

G Figure 1: Shake-Flask (OECD 105) Experimental Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh Excess Solid (Target Compound) B Add Known Volume of Organic Solvent A->B n ≥ 3 replicates C Seal Vials & Agitate in Shaker Bath (e.g., 25°C, 24-48h) B->C D Settle Undissolved Solid C->D E Filter Supernatant (e.g., 0.22 µm Syringe Filter) D->E F Prepare Dilutions E->F G Quantify Concentration (e.g., HPLC-UV) F->G I Calculate Average Solubility (e.g., mg/mL) G->I H Calibration Curve H->G

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Predicted Solubility Data in Common Organic Solvents

The following table provides a qualitative and predictive summary of the expected solubility for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid. This is an estimation based on the behavior of analogous compounds and must be confirmed experimentally using the protocol described above.

Solvent ClassExamplesPredicted SolubilityPrimary Solute-Solvent Interactions
Polar Protic Methanol, EthanolHighHydrogen Bonding (with -COOH and -B(OH)₂)
Polar Aprotic Acetone, THF, AcetonitrileHigh to ModerateDipole-Dipole, Hydrogen Bonding (Acceptor)
Ethers Diethyl EtherModerateHydrogen Bonding (Acceptor)
Halogenated Dichloromethane, ChloroformModerate to LowDipole-Dipole
Aromatic TolueneLowπ-π Stacking, van der Waals
Nonpolar Hexane, CyclohexaneVery Low / Insolublevan der Waals (Weak)

The Chemistry of Dissolution: Intermolecular Forces

The solubility values summarized above are a direct consequence of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] For dissolution to be favorable, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[9]

Dominant Interactions Driving Solubility

G Figure 2: Key Intermolecular Solute-Solvent Interactions cluster_solvents compound 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid protic Polar Protic (e.g., Methanol) compound->protic Strong Hydrogen Bonding (Dominant) aprotic Polar Aprotic (e.g., Acetone) compound->aprotic Dipole-Dipole & H-Bond Accepting nonpolar Nonpolar (e.g., Toluene) compound->nonpolar Weak van der Waals & π-π Interactions

Caption: Logical relationships influencing solubility.

  • In Polar Protic Solvents (e.g., Methanol): The primary drivers of solubility are strong hydrogen bonds formed between the solvent's hydroxyl group and the solute's carboxylic acid and boronic acid groups. This is the most favorable interaction, leading to high solubility.

  • In Polar Aprotic Solvents (e.g., Acetone): These solvents cannot donate hydrogen bonds but can act as strong acceptors. They will interact favorably with the acidic protons of the -COOH and -B(OH)₂ groups, resulting in moderate to high solubility. Dipole-dipole interactions also play a significant role.

  • In Nonpolar Solvents (e.g., Toluene): The energy required to break the strong hydrogen bonds within the solute's crystal lattice is not compensated for by the weak van der Waals or π-π stacking interactions with the solvent, leading to very low solubility.

Conclusion

While specific, published quantitative data for the solubility of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid remains elusive, a robust understanding of its physicochemical properties and the behavior of analogous boronic acids allows for a strong predictive framework. The compound is expected to be highly soluble in polar organic solvents, particularly protic ones, with diminishing solubility as solvent polarity decreases. This guide provides the necessary theoretical background and a detailed, gold-standard experimental protocol to empower researchers to generate precise, reliable thermodynamic solubility data. Such data is indispensable for the successful application of this versatile compound in synthetic chemistry and pharmaceutical research, enabling rational solvent selection for reactions, crystallizations, and formulation studies.

References

  • Solubility - Wikipedia. Wikipedia. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Published August 13, 2020. Available from: [Link]

  • Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Published April 29, 2014. Available from: [Link]

  • Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Published September 12, 2022. Available from: [Link]

  • Solubility. Chemistry LibreTexts. Available from: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. European Medicines Agency. Published February 10, 2020. Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Published March 18, 2023. Available from: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Published November 20, 2019. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Published January 22, 2026. Available from: [Link]

  • 8.2: Thermodynamics of Solutions. Chemistry LibreTexts. Published November 13, 2022. Available from: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Published February 14, 2021. Available from: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Published November 15, 2008. Available from: [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. PubMed. Published June 6, 2025. Available from: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Published March 10, 2021. Available from: [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Published May 12, 2025. Available from: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. Published March 24, 2009. Available from: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available from: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Published June 1, 2020. Available from: [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Available from: [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. Published May 26, 2025. Available from: [Link]

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Foundational

Comprehensive Safety Data and Toxicity Profile: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Guide Executive Summary & Chemical Identity 4-Chloro-3-(dihydroxyboranyl)-5-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Guide

Executive Summary & Chemical Identity

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) [1] is a highly functionalized synthetic building block predominantly utilized in drug discovery and materials science. Featuring three distinct reactive moieties—a boronic acid, a nitro group, and an aryl chloride—it is exceptionally valuable for complex cross-coupling reactions (e.g., Suzuki-Miyaura). However, this polyfunctional nature also introduces specific toxicological liabilities.

Because highly specific in vivo toxicity data for this exact CAS number is limited, this whitepaper synthesizes its safety profile using structural read-across methodology (extrapolating from well-characterized analogs like 3-borono-5-nitrobenzoic acid) [2], combined with established mechanistic toxicology principles [3].

Table 1: Physicochemical and Predicted Toxicity Parameters
ParameterValue / DescriptionToxicological Implication
CAS Number 2377611-43-1Unique identifier for regulatory tracking.
Molecular Formula C₇H₅BClNO₆Halogenated nitroaromatic; potential for bioaccumulation.
Molecular Weight 245.38 g/mol Low MW facilitates rapid membrane diffusion.
Hydrogen Bond Donors 3 (Boronic -OH x2, Carboxyl -OH)High capacity for protein binding (irritation risk).
Hydrogen Bond Acceptors 7Interaction with biological nucleophiles.
Lewis Acidity High (Empty p-orbital on Boron)Covalent binding to biological diols/glycoproteins.

Hazard Identification (GHS) & Mechanistic Toxicology

Based on the structural alerts inherent to chlorinated nitro-boronic acids, the compound triggers specific Globally Harmonized System (GHS) classifications [2].

  • H315 (Causes skin irritation): The empty p-orbital on the boron atom acts as a strong Lewis acid. Upon contact with the skin, it readily coordinates with electron-rich heteroatoms (oxygen, nitrogen) present in dermal glycoproteins, leading to localized protein denaturation and inflammation.

  • H319 (Causes serious eye irritation): The high aqueous solubility of the boronic and carboxylic acid groups allows rapid dissolution in tear film, where the compound can aggressively bind to the corneal epithelium.

  • H335 (May cause respiratory irritation): As a fine crystalline powder, it is prone to aerosolization. Inhalation exposes the sensitive respiratory mucosa to both the acidic carboxylate and the reactive boronic acid.

Precautionary Directives: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

In-Depth Toxicity Profile: The Nitroaromatic Liability

While the boronic acid drives acute surface irritation, the nitroaromatic moiety presents a deeper systemic and genotoxic risk. Nitroaromatics are notorious for their potential to induce mutagenesis and methemoglobinemia.

Causality of Genotoxicity

When absorbed, the nitro group (-NO₂) can be reduced by hepatic or bacterial nitroreductases. This reduction does not happen in a single step; it proceeds through a highly reactive hydroxylamine intermediate . This intermediate can undergo spontaneous dehydration to form an electrophilic nitrenium ion , which aggressively attacks DNA bases (primarily guanine), forming bulky covalent adducts that lead to frameshift or missense mutations during replication.

MetabolicPathway A Nitrobenzoic Derivative B Nitroreductase Enzymes A->B Reduction C Hydroxylamine Intermediate B->C e- transfer D Nitrenium Ion (Electrophile) C->D -H2O E DNA Adducts (Mutagenesis) D->E Covalent Binding

Fig 1: Metabolic activation of nitroaromatics into genotoxic nitrenium intermediates.

Self-Validating Laboratory Protocols

To ensure scientific integrity and operator safety, standard operating procedures must be self-validating—meaning the physical chemistry of the hazard is actively neutralized by the steps taken.

Protocol A: Safe Weighing and Handling of Reactive Powders

Objective: Prevent aerosolization and dermal transport of the Lewis-acidic powder.

  • Preparation: Don an N95/P100 particulate respirator, nitrile gloves (double-gloving recommended), and tight-fitting safety goggles. Causality: Standard surgical masks do not block fine aerosolized boronic acid dust from reaching the respiratory mucosa.

  • Static Elimination: Discharge the weigh boat and spatula using an anti-static gun (e.g., Zerostat) inside a certified powder-weighing hood. Causality: Static charge buildup causes fine powders to repel and aerosolize into the operator's breathing zone.

  • Solubilization: Dissolve the compound in the target organic solvent (e.g., DMSO) strictly within the fume hood. Causality: DMSO is a powerful dermal penetrant. If a DMSO solution of this compound splashes on the skin, it will bypass the stratum corneum and deliver the nitroaromatic directly into the bloodstream.

Protocol B: Oxidative Quenching of Boronic Acid Waste

Objective: Destroy the reactive C-B bond prior to disposal to prevent environmental toxicity.

  • Collection: Gather all reaction waste containing 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in a dedicated glass vessel equipped with a magnetic stirrer.

  • Basification: Add 10% NaOH (aq) until the solution reaches pH > 10. Causality: The hydroxide ion coordinates with the empty p-orbital of the boron, forming a highly reactive, electron-rich boronate complex.

  • Oxidation: Submerge the vessel in an ice bath. Slowly add 30% H₂O₂ dropwise. Causality: Hydrogen peroxide undergoes nucleophilic attack on the boronate, triggering a 1,2-aryl migration. This cleaves the C-B bond, yielding 4-chloro-3-hydroxy-5-nitrobenzoic acid and harmless boric acid, permanently eliminating the Lewis acid hazard.

  • Disposal: Neutralize the solution to pH 7 with dilute HCl and dispose of it in standard aqueous organic waste streams.

Experimental Workflow for Cytotoxicity Profiling

For drug development professionals intending to use this compound as a scaffold, establishing its baseline in vitro toxicity is mandatory. The following workflow outlines the standard parallel assessment for cellular viability and mutagenicity.

Workflow cluster_assays Parallel Toxicity Assays Step1 Compound Solubilization (DMSO, <1% final) Step2 In Vitro Dosing (HepG2 & Salmonella) Step1->Step2 Assay1 MTT Assay (Cell Viability) Step2->Assay1 Assay2 Ames Test (Mutagenicity) Step2->Assay2 Step3 Spectrophotometric Quantification Assay1->Step3 Assay2->Step3 Step4 Data Synthesis & Safety Profiling Step3->Step4

Fig 2: Standardized in vitro workflow for evaluating cytotoxicity and mutagenicity.

Methodology Notes: When performing the Ames Test (Assay 2), it is critical to utilize Salmonella typhimurium strains both with and without S9 metabolic activation (hepatic extract). As detailed in Section 3, the nitro group requires enzymatic reduction to become genotoxic. Testing without S9 may yield a false negative, masking the true mutagenic potential of the nitroaromatic scaffold.

References

  • Appchem. "3-Borono-5-nitrobenzoic acid | 101084-81-5 | C7H6BNO6 | Appchem" (Contains catalog and structural data for CAS 2377611-43-1). Appchemical Catalog.
  • BLD Pharm. "101084-81-5|3-Borono-5-nitrobenzoic acid|BLD Pharm" (Source for GHS Read-Across Data). BLD Pharm Safety Database.
  • Smolecule. "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid - Smolecule" (Chemical property and hazard verification). Smolecule Database.
Exploratory

Mechanism of Action for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid Derivatives: Reversible Covalent Inhibition in Target Engagement

Executive Summary In the landscape of modern structure-based drug design, the 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid scaffold (CAS 2377611-43-1) has emerged as a highly specialized, bifunctional building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern structure-based drug design, the 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid scaffold (CAS 2377611-43-1) has emerged as a highly specialized, bifunctional building block. Originally utilized in DNA-Encoded Libraries (DELs) to discover novel therapeutics, derivatives of this pharmacophore act primarily as reversible covalent inhibitors . By leveraging the unique electronic and steric properties of its substituents, this scaffold enables highly selective target engagement against metalloenzymes (e.g., Phosphodiesterase 3B) and serine hydrolases (e.g., β-lactamases). This technical guide deconstructs the structural pharmacology, core mechanism of action (MoA), and the self-validating experimental workflows required to characterize these advanced inhibitors.

Structural Pharmacology & Pharmacophore Deconstruction

The efficacy of 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid derivatives is not accidental; it is the result of precise electronic and steric tuning on the benzoic acid ring. As an Application Scientist, it is critical to understand the causality behind each functional group:

  • Boronic Acid (-B(OH)₂ / Dihydroxyboranyl) at C3 : This is the primary electrophilic warhead. Unlike irreversible warheads (e.g., acrylamides or haloacetamides) that permanently alkylate targets and often lead to idiosyncratic toxicity, the empty p-orbital of the boron atom allows it to accept lone pairs from enzymatic nucleophiles (such as Ser, Thr, or His), forming a reversible dative or covalent bond [1].

  • Nitro Group (-NO₂) at C5 : Acting as a potent electron-withdrawing group (EWG), the nitro group is positioned meta to the boronic acid. Causality : This inductive withdrawal increases the Lewis acidity of the boron center, lowering its pKa. This ensures that the transition from the sp² (trigonal planar) to the sp³ (tetrahedral) state is energetically favorable at physiological pH upon nucleophilic attack.

  • Chloro Group (-Cl) at C4 : Positioned ortho to the boronic acid, the bulky halogen provides critical steric shielding. Causality : It restricts the rotational freedom of the boronic acid, pre-organizing the warhead for active-site engagement while simultaneously shielding it from rapid off-target hydrolysis in plasma.

  • Carboxylic Acid (-COOH) at C1 : Serves as the synthetic anchor. It is typically utilized for amide coupling to expand combinatorial libraries (e.g., DEL synthesis) or to optimize the solvent-exposed region of the inhibitor for physicochemical property tuning [2].

Core Mechanism of Action: The Reversible Covalent Paradigm

The defining characteristic of these derivatives is their ability to undergo a geometry shift from a neutral, sp²-hybridized trigonal planar state to an anionic, sp³-hybridized tetrahedral boronate complex upon target binding.

Pathway A: Phosphodiesterase 3B (PDE3B) Inhibition

Historically, boronic acids were assumed to inhibit metalloenzymes merely by coordinating with active-site bivalent cations. However, recent crystallographic re-evaluations in late 2025 of PDE3B inhibitors derived from this specific scaffold (e.g., GSK4394835A) revealed a massive paradigm shift. High-resolution data demonstrated that the boronic acid does not simply chelate the Mg²⁺ ions; rather, it undergoes a direct nucleophilic attack by the catalytic Histidine residue (H737) [3]. This forms a tetrahedral boronate anion that acts as a reversible covalent adduct, providing exceptional target residence time while maintaining reversibility.

Pathway B: Serine Hydrolase & β-Lactamase Inhibition

Against antibiotic-resistant bacteria, these derivatives act as Boronic Acid Transition State Inhibitors (BATSIs). They mimic the high-energy tetrahedral intermediate of β-lactam antibiotic hydrolysis. The catalytic serine (e.g., Ser70 in KPC-2 or Ser81 in OXA-24/40) attacks the electrophilic boron, forming a stable sp³ adduct that effectively neutralizes the enzyme and restores antibiotic susceptibility [4].

MoA A Boronic Acid Warhead (sp2 Trigonal Planar) C Nucleophilic Attack (His737 or Ser70) A->C Enters Active Site B Target Enzyme (e.g., PDE3B / β-Lactamase) B->C Catalytic Residue D Tetrahedral Boronate Anion (sp3 Covalent Adduct) C->D Dative/Covalent Bond D->C Dissociation (Reversible) E Target Inactivation (Therapeutic Efficacy) D->E Blocks Substrate Binding

Reversible covalent inhibition mechanism of boronic acid derivatives.

Self-Validating Experimental Workflows

To rigorously prove that a derivative of 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid operates via a reversible covalent mechanism, researchers must employ orthogonal biochemical and structural protocols. The following workflows are designed as self-validating systems.

Protocol A: Jump-Dilution Biochemical Assay (Validating Reversibility)

Causality: Standard IC₅₀ assays cannot distinguish between tight-binding non-covalent inhibitors, reversible covalent inhibitors, and irreversible covalent inhibitors. The jump-dilution method forces the binding equilibrium backward. If the covalent bond is reversible, enzymatic activity will slowly recover over time.

  • Pre-incubation: Incubate the target enzyme (e.g., PDE3B) with the boronic acid derivative at a concentration of 100× its estimated IC₅₀ for 60 minutes. This ensures >99% target occupancy and allows the slow-forming covalent bond to reach equilibrium.

  • Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate.

  • Kinetic Monitoring: Continuously monitor product formation (fluorescence) over a 4-hour period.

  • Self-Validation & Controls:

    • Irreversible Control: Include a known irreversible inhibitor (e.g., clavulanic acid for β-lactamases); the reaction velocity should remain near zero.

    • Non-Covalent Control: Include a standard reversible competitive inhibitor; activity should recover instantaneously upon dilution.

    • Test Compound: The boronic acid derivative must display a characteristic "slow-onset" curvilinear recovery, from which the dissociation rate constant ( koff​ ) and residence time ( τ ) can be mathematically derived.

Workflow Step1 Step1 Step2 Step 2: Jump-Dilution Dilute 100-fold into saturating substrate buffer Step1->Step2 Step3 Step 3: Kinetic Monitoring Measure product fluorescence over 4 hours Step2->Step3 Step4 Step 4: Data Analysis Calculate Koff and Residence Time (τ) Step3->Step4

Jump-dilution biochemical assay workflow for validating reversible covalent binding.

Protocol B: High-Resolution X-ray Crystallography (Validating Covalency)

Causality: At moderate resolutions (>2.5 Å), the electron density of a tetrahedral boronate can be easily misassigned as a trigonal planar boronic acid with a coordinated water molecule [3]. Rigorous refinement is required to prove the covalent linkage.

  • Co-crystallization: Co-crystallize the target enzyme with the inhibitor using hanging-drop vapor diffusion. Collect diffraction data to a high resolution (preferably < 2.0 Å).

  • Unbiased Map Generation: During initial molecular replacement and refinement, explicitly omit the boronic acid warhead from the structural model. Calculate an unbiased Fo​−Fc​ difference electron density map.

  • Self-Validation (Density Check): You must observe continuous, unbroken electron density bridging the nucleophilic residue (e.g., His737 or Ser70) and the boron atom.

  • sp³ Refinement: Place the boron atom into the density and apply sp³ tetrahedral geometry constraints. If the Rfree​ factor drops and the geometry is maintained without severe bond-length violations, the covalent adduct is definitively validated.

Quantitative Data Summary

The table below synthesizes the kinetic and structural parameters of boronic acid derivatives across various validated targets, highlighting the versatility of the sp³ transition state.

Target EnzymeInhibitor ClassWarhead State (Bound)Nucleophilic ResidueTypical Ki​ / IC50​ Dissociation Half-Life ( t1/2​ )
PDE3B Boronic Acid Derivativesp³ Tetrahedral BoronateHistidine (H737)10 - 100 nM> 2 hours
KPC-2 (β-Lactamase) BATSIsp³ Tetrahedral BoronateSerine (S70)0.5 - 5 μM30 - 90 mins
OXA-24/40 (β-Lactamase) BATSIsp³ Tetrahedral BoronateSerine (S81)5 - 20 μM< 30 mins
20S Proteasome Peptide Boronatesp³ Tetrahedral BoronateThreonine (T1)< 10 nM> 4 hours
References
  • Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library. Journal of Medicinal Chemistry.[Link]

  • Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry.[Link]

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy.[Link]

  • An update on the discovery and development of reversible covalent inhibitors. PMC - NIH.[Link]

  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC - NIH.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

Executive Summary The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of critical carbon-carbon bonds between aryl halides and organoboron compounds (1)[1]. 4-Chloro-3-(dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of critical carbon-carbon bonds between aryl halides and organoboron compounds (1)[1]. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized, trifunctional building block essential for synthesizing complex biaryl pharmaceuticals. However, the presence of strong electron-withdrawing groups (EWGs)—namely the nitro and carboxylic acid moieties—alongside an ortho-chlorine atom, presents unique steric and electronic challenges.

This application note outlines a robust, self-validating protocol optimized for high chemoselectivity. By carefully selecting the catalyst, base, and solvent system, researchers can successfully employ this versatile building block while preventing unwanted homocoupling or premature C-Cl oxidative addition.

Mechanistic Insights & Causality in Experimental Design

To achieve high yields, experimental conditions must be tailored to the specific electronic and steric profile of the substrate:

  • Electronic Deactivation of the Boronic Acid: The Suzuki-Miyaura reaction relies on the transmetalation of the arylboronic acid to the Pd(II) complex. The −NO2​ and −COOH groups withdraw electron density from the aromatic ring, significantly reducing the nucleophilicity of the boronic acid moiety. Causality: To counteract this sluggish reactivity, a strong aqueous base (e.g., K3​PO4​ ) is strictly required. The base rapidly converts the dormant boronic acid into a highly reactive, electron-rich trihydroxyboronate intermediate, facilitating the rate-limiting transmetalation step.

  • Chemoselectivity (C-B vs. C-Cl Activation): The substrate contains an internal aryl chloride bond that is highly activated by the ortho-nitro group. Causality: To prevent the palladium catalyst from undergoing oxidative addition into the substrate's own C-Cl bond (which would lead to polymerization or homocoupling), the external coupling partner must possess a highly reactive leaving group (Aryl-I or Aryl-Br). Furthermore, utilizing a catalyst with bulky, bidentate phosphine ligands like Pd(dppf)Cl2​ ensures that oxidative addition into the external Aryl-Br outcompetes the internal C-Cl bond. Organoboron compounds generally provide high selectivity in cross-coupling reactions when matched with the correct catalytic system (2)[2].

Experimental Workflow and Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Fast with Ar-Br) Pd0->OA Ar-Br BE Base Exchange (K3PO4 Activation) OA->BE Ar-Pd(II)-Br TM Transmetalation (Slow due to EWGs) BE->TM Ar-Pd(II)-OH RE Reductive Elimination (Biaryl Formation) TM->RE Ar-Pd(II)-Ar' RE->Pd0 Product Release Boronic 4-Chloro-3-borono- 5-nitrobenzoic acid Boronic->TM Nucleophile

Caption: Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting transmetalation step.

Workflow Step1 1. Degassing (Remove O2) Step2 2. Catalyst Add (Pd(dppf)Cl2) Step1->Step2 Step3 3. Heating (80°C, 12h) Step2->Step3 Step4 4. Acidic Workup (pH 3) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for chemoselective biaryl synthesis.

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure reaction fidelity. 3-carboxy-5-nitrophenylboronic acid derivatives require careful handling to prevent protodeboronation (3)[3].

Materials:

  • 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2​ (5 mol%)

  • Base: K3​PO4​ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol) and 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.2 mmol). Add 4 mL of 1,4-dioxane and 1 mL of 2M aqueous K3​PO4​ . Degas the biphasic mixture via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) species.

  • Catalyst Addition: Backfill the flask with Argon. Quickly remove the septum and add Pd(dppf)Cl2​ (0.05 mmol). Re-seal and purge with Argon for an additional 2 minutes.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 80°C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: The presence of the desired biaryl mass confirms successful transmetalation. If unreacted aryl bromide remains while the boronic acid is depleted, protodeboronation has occurred; add an additional 0.2 equiv of the boronic acid.

  • Workup: Once the aryl bromide is fully consumed (typically 12-16 hours), cool the mixture to room temperature. Dilute with 10 mL of EtOAc and 10 mL of water.

    • Causality in Workup: The product contains a carboxylic acid. Carefully acidify the aqueous layer to pH 3 using 1M HCl. This protonates the carboxylate, driving the highly polar product into the organic layer.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography using a gradient of DCM/MeOH (containing 0.1% Formic Acid).

Quantitative Data & Optimization Summary

The table below summarizes the optimization of reaction parameters, highlighting the critical nature of the catalyst and base selection to suppress homocoupling and C-Cl activation.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Chemoselectivity (Biaryl : Homocoupled)
Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 904570 : 30
Pd(OAc)2​ / SPhos K3​PO4​ Dioxane / H2​O 806285 : 15
Pd(dppf)Cl2​ K3​PO4​ Dioxane / H2​O 80 91 >99 : 1
Pd(dppf)Cl2​ Cs2​CO3​ DMF / H2​O 1007890 : 10

Self-Validation & Analytical Controls

To ensure the integrity of the protocol, the following self-validating controls must be observed:

  • Pre-Reaction Check: Upon addition of the Pd catalyst, the solution should remain a clear yellow/orange. Immediate blackening indicates the formation of "Palladium Black" (inactive Pd nanoparticles), signifying incomplete degassing.

  • Mass Balance Verification: If the isolated yield is unexpectedly low (<50%), analyze the post-extraction aqueous layer via LC-MS. Because of the highly polar −COOH and −NO2​ groups, incomplete acidification (pH > 4) will result in the product remaining in the aqueous phase as a water-soluble carboxylate salt.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid. BenchChem.
  • 3-Carboxy-5-nitrophenylboronic acid 101084-81-5. Sigma-Aldrich.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.

Sources

Application

The Strategic Application of Arylboronic Acids in Modern API Synthesis: A Guide to Suzuki-Miyaura Cross-Coupling

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals. Foreword: Navigating the Synthesis of Complex Pharmaceuticals In the landscape of modern medicinal chemistry, the ef...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals.

Foreword: Navigating the Synthesis of Complex Pharmaceuticals

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. While the specific building block, 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, is a specialized reagent with limited publicly available application data, the principles of its intended use—likely in carbon-carbon bond formation—are central to the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).

This guide, therefore, focuses on the broader and highly impactful application of its chemical class: substituted arylboronic acids, through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful methodology is a cornerstone of contemporary drug discovery and development, offering a versatile and robust tool for the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[1]

This document provides both a theoretical framework and actionable protocols for leveraging the Suzuki-Miyaura reaction in API synthesis, with a focus on explaining the "why" behind the "how."

The Pivotal Role of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their derivatives are indispensable reagents in the pharmaceutical industry for several key reasons:

  • Stability and Handling: Boronic acids are generally stable, crystalline solids that are often amenable to storage in air and are less toxic than many organometallic counterparts.[2]

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide range of functional groups, minimizing the need for protecting group strategies and thus shortening synthetic routes.[3]

  • Commercial Availability: A vast and diverse array of substituted arylboronic acids are commercially available, providing rapid access to a wide chemical space for structure-activity relationship (SAR) studies.[4]

  • Favorable Reaction Conditions: The reaction typically proceeds under mild conditions, which is crucial for the synthesis of complex and sensitive drug molecules.[3]

The Suzuki-Miyaura Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex.[1][5] The catalytic cycle is a well-understood process that involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid with a base.[1][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)₂ + Base) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product (R-R')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.

Materials:
  • Aryl Halide (e.g., 4-Chloro-3-nitrobenzoic acid) (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Key Parameters and Troubleshooting

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components.

ParameterCommon Choices & RationalePotential IssuesTroubleshooting
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Catalyst decompositionUse pre-catalysts, ensure inert atmosphere
Ligand Phosphine ligands (e.g., SPhos, XPhos, PPh₃)Low reactivity with aryl chloridesUse bulky, electron-rich ligands for challenging substrates
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃Incomplete reaction, side reactionsScreen different bases; Cs₂CO₃ is often effective for difficult couplings
Solvent Toluene, Dioxane, DMF, Ethanol/Water mixturesPoor solubility of reactantsChoose a solvent system that dissolves all components at the reaction temperature

Application in API Synthesis: The Case of Elacestrant

A practical example of the Suzuki-Miyaura reaction in API synthesis is the preparation of Elacestrant, an anticancer drug.[6] The synthesis involves the coupling of an aryl halide with an arylboronic acid, highlighting the reaction's utility in constructing complex drug molecules.[6] While the specific reactants differ from the topic's starting material, the underlying synthetic strategy is the same.

Figure 2: Simplified synthetic workflow for an API via Suzuki-Miyaura coupling.

Safety and Handling of Reagents

  • Arylboronic Acids: While generally considered low in toxicity, they should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Many organic solvents used in Suzuki-Miyaura reactions are flammable and/or toxic. Refer to the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.

  • Bases: Inorganic bases can be corrosive. Handle with appropriate care.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the synthesis of active pharmaceutical ingredients. A thorough understanding of the reaction mechanism and the role of each component is crucial for its successful implementation. While direct applications of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid are not widely documented, the principles outlined in this guide for related arylboronic acids provide a solid foundation for researchers and scientists in the field of drug development to construct complex molecular architectures with high efficiency and precision.

References

  • Benchchem. (n.d.). The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chloro-4-nitrobenzoic Acid.
  • Benchchem. (n.d.). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Guidechem. (2023, July 25). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?
  • MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2025, April 17). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]

  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • OMICS International. (n.d.). Medicinal-chemistry-applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Thermo Fisher Scientific. (2025, September 6).

Sources

Method

Catalyst selection for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid coupling reactions

Application Note: Catalyst Selection and Protocol for Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid Executive Summary & Substrate Profiling The molecule 4-Chloro-3-(dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalyst Selection and Protocol for Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Executive Summary & Substrate Profiling

The molecule 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized, densely substituted building block utilized in the synthesis of complex bi-aryl pharmaceuticals[1]. However, deploying this substrate in a Suzuki-Miyaura cross-coupling reaction presents a triad of severe mechanistic challenges:

  • Extreme Steric Hindrance: The boronic acid moiety is situated ortho to a bulky chlorine atom, physically blocking the palladium center during the transmetalation step.

  • Electronic Deactivation: Both the meta-nitro group and the meta-carboxylic acid are strongly electron-withdrawing. This drastically reduces the nucleophilicity of the arylboronic acid, making standard transmetalation sluggish and increasing the risk of competitive protodeboronation.

  • Chemoselectivity Imperative: The substrate contains an internal aryl chloride (Ar-Cl) bond. When coupling this boronic acid with an external aryl bromide or iodide (Ar'-Br/I), the catalyst must exclusively activate the external C-Br/I bond without triggering an oxidative addition into the substrate's own C-Cl bond[2]. Failure to achieve this results in uncontrolled oligomerization or polymerization.

Catalyst Selection Rationale: The Case for Buchwald G3 Precatalysts

To overcome these barriers, the selection of the palladium catalyst and its associated ligand is the single most critical variable. Traditional catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ are insufficient; they either fail to differentiate between C-Br and C-Cl bonds effectively or lack the steric bulk required to force the challenging transmetalation of deactivated boronic acids[3].

Instead, third-generation (G3) Buchwald precatalysts—specifically XPhos Pd G3 or SPhos Pd G3 —are required[4].

  • Causality of the Ligand (XPhos/SPhos): The dialkylbiaryl phosphine ligands are highly electron-rich, which accelerates the initial oxidative addition into the external Ar'-Br bond. Simultaneously, their massive steric profile creates a highly congested catalytic pocket that physically prevents the activation of the stronger, internally hindered Ar-Cl bond, ensuring perfect chemoselectivity[5].

  • Causality of the G3 Precatalyst: Deactivated boronic acids are highly susceptible to protodeboronation at elevated temperatures. The G3 aminobiphenyl precatalyst architecture undergoes rapid reductive elimination at room temperature under mild basic conditions to generate the active, mono-ligated L-Pd(0) species instantly[6]. This allows the catalytic cycle to begin immediately, outcompeting degradation pathways.

Quantitative Catalyst Comparison Matrix
Catalyst SystemLigand Steric Bulk (Tolman Angle Equivalent)Chemoselectivity (Ar-Br vs. Ar-Cl)Transmetalation Efficiency for Deactivated B(OH)2​ Recommended Application
Pd(PPh3​)4​ LowPoor (High risk of oligomerization)Low (Requires high heat, risking degradation)Unhindered, electron-rich substrates[3].
Pd(dppf)Cl2​ MediumModerateModerateStandard pharmaceutical cross-couplings.
SPhos Pd G3 HighExcellentHighModerately hindered substrates[7].
XPhos Pd G3 Very HighExceptional (>99:1) Very High Optimal for highly deactivated, ortho-substituted substrates [6].

Mechanistic Workflow

Workflow Step1 1. Reagent Assembly Substrate + Ar-Br + K3PO4 Step2 2. Precatalyst Addition XPhos Pd G3 (2-5 mol%) Step1->Step2 Step3 3. Rigorous Degassing Sparging with N2 / Ar (15 min) Step2->Step3 Step4 4. Heating & Coupling 1,4-Dioxane/H2O, 60-80 °C Step3->Step4 Step5 5. Workup & Isolation Acidification to pH 3 & Extraction Step4->Step5

Workflow for the chemoselective Suzuki-Miyaura coupling using XPhos Pd G3.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and stoichiometric logic are embedded to ensure real-time verification of the reaction's integrity.

Stoichiometric Rationale for Base: The substrate contains a free carboxylic acid ( -COOH ). Therefore, 1.0 equivalent of base is consumed immediately just to form the carboxylate salt. An additional 2.0 to 3.0 equivalents are required to form the reactive boronate complex necessary for transmetalation. Thus, a total of 3.5 to 4.0 equivalents of K3​PO4​ must be used.

Reagents:
  • Boronic Acid: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.2 equiv)[1]

  • Electrophile: Aryl bromide ( Ar’-Br ) (1.0 equiv)

  • Catalyst: XPhos Pd G3 (0.05 equiv, 5 mol%)[6]

  • Base: K3​PO4​ (4.0 equiv, aqueous 1M solution)

  • Solvent: 1,4-Dioxane (0.2 M relative to electrophile)

Step-by-Step Methodology:
  • Reaction Assembly: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.2 equiv), and XPhos Pd G3 (5 mol%).

  • Solvent Addition & Degassing: Add 1,4-Dioxane to achieve a 0.2 M concentration. Sparge the stirring mixture with dry Nitrogen or Argon for 10 minutes.

    • Self-Validation Check: The mixture should appear as a heterogeneous yellow/tan suspension.

  • Base Addition & Activation: Add the degassed aqueous K3​PO4​ solution (4.0 equiv) via syringe.

    • Self-Validation Check: Upon addition of the base, the G3 precatalyst will undergo activation. You should observe a rapid color shift from yellow/tan to a homogenous deep red or reddish-brown solution . This confirms the successful generation of the active L-Pd(0) species.

    • Failure Mode: If the solution immediately turns opaque black and leaves a mirror-like residue on the glass, palladium black has precipitated. This indicates oxygen contamination or catalyst death, and the reaction will fail.

  • Heating: Heat the reaction mixture to 60–80 °C for 4 to 12 hours under a positive pressure of inert gas. Monitor via LC-MS. The mass of the desired bi-aryl product should be observed without any mass peaks corresponding to the activation of the substrate's C-Cl bond.

  • Workup: Cool the reaction to room temperature. Because the product contains a carboxylic acid, it will be water-soluble in its deprotonated state.

    • Dilute the mixture with water and wash with Ethyl Acetate (discard the organic layer to remove organic impurities and phosphine ligands).

    • Carefully acidify the aqueous layer with 1M HCl to pH 3.

    • Self-Validation Check: The desired bi-aryl carboxylic acid product should crash out of the aqueous solution as a precipitate upon acidification.

    • Extract the acidified aqueous layer with fresh Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

References

  • ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health (PMC). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from[Link]

  • ChemRxiv. Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. Retrieved from[Link]

  • ACS Catalysis. (2023). It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. Retrieved from[Link]

  • The Journal of Organic Chemistry. (2020). One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Robust Framework for the Scale-Up Manufacturing of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

Abstract 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized aromatic boronic acid of significant interest in pharmaceutical development. Its unique substitution pattern makes it a valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized aromatic boronic acid of significant interest in pharmaceutical development. Its unique substitution pattern makes it a valuable building block for accessing complex molecular architectures, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The transition from laboratory-scale synthesis to pilot or commercial-scale manufacturing presents numerous challenges, including process robustness, impurity control, cost-effectiveness, and adherence to Good Manufacturing Practices (GMP).[3][4] This document provides a comprehensive guide for the scale-up synthesis of this key intermediate, detailing a validated manufacturing process, in-depth protocols, critical process controls, and purification strategies designed for multi-kilogram production.

Introduction: Strategic Importance and Manufacturing Rationale

Substituted phenylboronic acids are indispensable precursors for active pharmaceutical ingredients (APIs).[5][6] They serve as crucial intermediates that enable the efficient formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[2][7] 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, in particular, offers three distinct points for chemical modification—the boronic acid, the carboxylic acid, and the nitro group—providing synthetic chemists with a versatile platform for drug discovery and development.

The manufacturing process detailed herein has been designed with scalability and regulatory compliance in mind. The chosen synthetic route employs a palladium-catalyzed Miyaura borylation, a method renowned for its broad functional group tolerance and high yields, making it exceptionally suitable for complex substrates.[1][8] This is followed by a robust purification sequence involving an acid-base extraction and recrystallization to ensure the final product meets the stringent purity requirements for API synthesis.[9][10] Adherence to GMP principles at all stages is critical to ensure the quality, safety, and consistency of the final intermediate.[3][4][11]

Overall Manufacturing Workflow

The manufacturing process is segmented into three primary unit operations: Synthesis of the boronate ester intermediate, hydrolysis to the active boronic acid, and final purification and isolation. Each stage is governed by strict in-process controls (IPCs) to ensure the reaction proceeds as intended and meets all specifications before advancing to the subsequent step.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Hydrolysis & Work-up cluster_2 Phase 3: Isolation & Finishing RawMaterials Raw Material Dispensing (4-Chloro-3-bromo-5-nitrobenzoic acid, B2Pin2, Catalyst, Base, Solvents) Reaction Miyaura Borylation Reaction (Formation of Boronate Ester) RawMaterials->Reaction IPC1 IPC-1: Reaction Completion (HPLC Analysis) Reaction->IPC1 Quench Reaction Quench & Solvent Swap IPC1->Quench Proceed if >98% Conversion Hydrolysis Boronate Ester Hydrolysis Quench->Hydrolysis Extraction Aqueous Work-up & Acid-Base Extraction Hydrolysis->Extraction IPC2 IPC-2: Phase Separation & pH Check Extraction->IPC2 Precipitation Acidification & Crude Precipitation IPC2->Precipitation Proceed if phases are clean Recrystallization Recrystallization Precipitation->Recrystallization FiltrationDrying Filtration & Vacuum Drying Recrystallization->FiltrationDrying FinalProduct Final Product: 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid FiltrationDrying->FinalProduct QC Final QC Testing (Purity, Identity, Residuals) FinalProduct->QC

Caption: High-level manufacturing workflow from raw materials to final product.

Detailed Synthesis Pathway and Mechanism

The core of the manufacturing process is a Suzuki-Miyaura cross-coupling reaction. This reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12]

Step 1: Miyaura Borylation. The process begins with the palladium-catalyzed reaction between 4-Chloro-3-bromo-5-nitrobenzoic acid and bis(pinacolato)diboron (B₂Pin₂). The C-Br bond is more susceptible to oxidative addition with palladium(0) than the C-Cl bond, ensuring high regioselectivity.

Step 2: Hydrolysis. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid. This step is often reversible and requires careful control of conditions to drive it to completion.[8]

Sources

Method

Application Note: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid as a Versatile Chemical Biology Probe

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Compound: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) Executive Summary The rational design of chemical biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Compound: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1)

Executive Summary

The rational design of chemical biology probes requires precise tuning of electronic and steric parameters to achieve target selectivity in complex biological milieus. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid represents a highly optimized, multifunctional building block. By integrating a reactive boronic acid warhead with strong electron-withdrawing groups (EWGs) and a bio-orthogonal carboxylic acid handle, this compound serves as an elite precursor for two primary applications: (1) the development of ultra-fast fluorescent sensors for peroxynitrite (ONOO⁻)[1], and (2) the physiological-pH targeting of cell-surface glycans (cis-diols)[2].

This application note provides the mechanistic rationale, quantitative benchmarks, and self-validating protocols for deploying this probe in advanced chemical biology workflows.

Mechanistic Rationale & Structural Advantages

To understand the utility of this probe, one must examine the causality behind its structural design. Unsubstituted phenylboronic acids typically possess a pKa of ~8.8, rendering them largely unreactive in their neutral trigonal planar state at physiological pH (7.4)[3].

  • Electronic Tuning via EWGs: The inclusion of a chlorine atom (position 4) and a nitro group (position 5) exerts profound inductive ( −I ) and resonance ( −M ) effects. These EWGs withdraw electron density from the empty p-orbital of the boron atom, significantly increasing its Lewis acidity. This lowers the pKa of the boronic acid to <7.0 . Consequently, at pH 7.4, the probe exists predominantly as the highly reactive tetrahedral boronate anion .

  • Peroxynitrite (ONOO⁻) Selectivity: The electron-deficient nature of the boron atom makes it exceptionally susceptible to nucleophilic attack. While hydrogen peroxide (H₂O₂) is abundant in cells, ONOO⁻ is a much stronger nucleophile and reacts with electron-deficient boronates at rates orders of magnitude higher than H₂O₂[4].

  • Bioconjugation Handle: The carboxylic acid at position 1 allows for seamless, modular conjugation to amine-bearing fluorophores, peptides, or solid supports via standard EDC/NHS amidation without interfering with the boronic acid's reactivity.

Application Workflow 1: Synthesis & Validation of a Peroxynitrite (ONOO⁻) Sensor

Peroxynitrite is a highly reactive nitrogen species (RNS) implicated in oxidative stress and pathologies such as diabetic nephropathy and cancer[5]. The boronic acid moiety undergoes a rapid nucleophilic attack by ONOO⁻, followed by a Baeyer-Villiger-type rearrangement and hydrolysis to yield a phenol[1]. When conjugated to a fluorophore, this oxidation triggers a massive fluorescence turn-on signal.

ONOO_Mechanism A Fluorophore-Conjugated Probe (Boronic Acid Form) C Tetrahedral Boronate Intermediate A->C B ONOO⁻ Attack (Nucleophilic) B->C D Baeyer-Villiger Rearrangement C->D E Phenol-Fluorophore (Fluorescent Signal) D->E

Fig 1. Mechanism of ONOO⁻ sensing via nucleophilic attack and Baeyer-Villiger rearrangement.
Protocol 2.1: Bioconjugation to an Amine-Fluorophore

Self-Validating Principle: The reaction utilizes a stoichiometric excess of activating agents, validated downstream by LC-MS to ensure no unreacted fluorophore remains to cause background noise.

  • Activation: Dissolve 10 mg of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1 eq) in 500 µL anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 1 hour to form the active NHS-ester.

  • Coupling: Add an amine-functionalized fluorophore (e.g., 7-Amino-4-methylcoumarin, 0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2 eq). Stir overnight in the dark.

  • Purification & Validation: Purify the conjugate via preparative reverse-phase HPLC. Validation Step: Confirm the formation of the amide bond and the integrity of the boronic acid via LC-MS (ESI-).

Protocol 2.2: In Vitro ONOO⁻ Sensing Assay

Self-Validating Principle: Parallel control wells containing H₂O₂ and ClO⁻ must be run simultaneously. A true positive signal is validated only if the ONOO⁻ signal exceeds the H₂O₂ signal by >50-fold, proving kinetic selectivity.

  • Preparation: Prepare a 10 µM solution of the purified probe in PBS (pH 7.4, 1% DMSO). Aliquot 100 µL into a 96-well black microplate.

  • Analyte Addition: Add varying concentrations of authentic ONOO⁻ (0 to 50 µM) to the test wells.

  • Control Validation: To adjacent wells, add 50 µM of H₂O₂, NaClO, and NO donor (e.g., MAHMA NONOate).

  • Measurement: Incubate for 5 minutes at 37°C. Measure fluorescence at the appropriate Ex/Em wavelengths.

Application Workflow 2: Live-Cell Glycan Labeling via Boronate Esterification

Boronic acids reversibly bind to 1,2- or 1,3-dihydroxyl groups (cis-diols) to form cyclic boronate esters[2]. Because the EWGs on this probe lower its pKa, it can efficiently capture sialic acids and aberrant glycans on cancer cell surfaces directly at physiological pH, without the need for alkaline buffers that would otherwise compromise cell viability[3].

Workflow Step1 4-Chloro-3-borono-5-nitrobenzoic acid (Precursor) Step2 EDC/NHS Activation (Carboxylic Acid) Step1->Step2 Step3 Amine-Fluorophore Coupling (Amidation) Step2->Step3 Step4 Physiological Incubation (pH 7.4) Step3->Step4 Step5 Cis-Diol Binding (Glycan/Sialic Acid) Step4->Step5 Reversible Covalent Boronate Ester

Fig 2. Workflow for bioconjugation and live-cell glycan labeling via boronate esterification.
Protocol 3.1: Cell Surface Labeling and Flow Cytometry

Self-Validating Principle: Reversible covalent binding is confirmed via competitive inhibition. If the signal is truly mediated by boronate-diol interactions, pre-incubation with a high-affinity competitor (fructose) will quench the labeling.

  • Cell Culture: Culture target cells (e.g., HeLa or HepG2) to 80% confluence. Harvest and resuspend in DPBS (pH 7.4) at 1×106 cells/mL.

  • Labeling: Incubate cells with 50 µM of the fluorophore-conjugated probe for 30 minutes at 37°C.

  • Validation (Competitive Inhibition): In a parallel control tube, pre-incubate the probe with 50 mM D-fructose for 15 minutes before adding to the cells. Fructose has a high affinity for boronic acids and will saturate the probe.

  • Washing & Analysis: Wash cells three times with ice-cold DPBS to remove unbound probe. Analyze via flow cytometry. A >80% reduction in fluorescence in the fructose-control tube validates specific glycan targeting.

Quantitative Data Summary

The following table summarizes the comparative thermodynamic and kinetic advantages of utilizing the highly functionalized 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid over standard unsubstituted probes.

Probe / Scaffold TypeApprox. pKaPredominant State at pH 7.4ONOO⁻ Reaction Rate ( M−1s−1 )Diol Binding Affinity ( Ka​,M−1 ) at pH 7.4
Unsubstituted Phenylboronic Acid (PBA) ~8.8Trigonal Planar (Neutral)Low ( <103 )Weak ( <102 )
4-Chloro-3-borono-5-nitrobenzoic acid < 7.0 Tetrahedral (Anionic) Ultra-Fast ( >105 ) Strong ( >103 )

Note: The electron-withdrawing Cl and NO₂ groups shift the equilibrium toward the reactive tetrahedral geometry, simultaneously accelerating Baeyer-Villiger oxidation and stabilizing cyclic boronate esters.

References

  • Title : Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) Source : MDPI URL : 1[1]

  • Title : Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids Source : ACS Publications URL : 3[3]

  • Title : Recent progress in the development of fluorescent probes for imaging pathological oxidative stress Source : RSC Publishing URL : 4[4]

  • Title : High-Throughput Screening of Natural Products Alleviating Diabetic Nephropathy Using a Peroxynitrite (ONOO–) Responsive Fluorescent Probe Source : ACS Publications URL :5[5]

  • Title : Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish Source : ACS Publications URL : 2[2]

Sources

Application

Application Note: Amide Bond Formation Protocols Utilizing 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) Introduction & Scientific Context The compound 4-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1)

Introduction & Scientific Context

The compound 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized, electron-deficient building block that presents unique opportunities and challenges in synthetic medicinal chemistry. Featuring a carboxylic acid, a boronic acid, a nitro group, and a chloro substituent on a single phenyl ring, this molecule exhibits a dual utility in amide bond formation workflows:

  • As a High-Valency Substrate: It serves as a critical starting material for synthesizing complex boronic acid-containing therapeutics, such as targeted PDE3B inhibitors and DNA-Encoded Library (DEL) components . The synthetic challenge lies in the chemoselective amidation of the carboxylic acid moiety without inducing protodeboronation.

  • As a Putative Lewis Acid Catalyst: The synergistic electron-withdrawing effects of the chloro and nitro substituents drastically lower the LUMO of the boron p-orbital. This extreme Lewis acidity theoretically positions the molecule as a potent catalyst for the direct dehydrative amidation of non-activated carboxylic acids and amines .

This application note provides self-validating, step-by-step protocols for both pathways, detailing the mechanistic causality behind reagent selection to ensure high fidelity and yield.

Mechanistic Pathways & Workflow Visualization

The divergence in application depends entirely on the targeted functional group. When acting as a substrate, mild, highly reactive coupling agents like TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) are required to prevent degradation . When acting as a catalyst, the boronic acid moiety is leveraged to activate external carboxylic acids via a monoacyl borate intermediate .

G Compound 4-Chloro-3-borono-5-nitrobenzoic Acid Substrate Pathway A: Substrate Amidation (Targeting COOH Group) Compound->Substrate Catalyst Pathway B: Lewis Acid Catalyst (Targeting B(OH)2 Group) Compound->Catalyst TCFH TCFH / NMI Coupling Chemoselective Activation Substrate->TCFH Direct Direct Condensation Dean-Stark Dehydration Catalyst->Direct ProductA Boronic Acid-Functionalized Amide (e.g., DEL Building Blocks) TCFH->ProductA ProductB Amide Product + Regenerated Catalyst Direct->ProductB

Caption: Dual-utility workflows for 4-Chloro-3-borono-5-nitrobenzoic acid in amide synthesis.

Quantitative Reagent Evaluation

Electron-deficient arylboronic acids are highly susceptible to protodeboronation under prolonged thermal or basic conditions. Consequently, traditional coupling reagents (e.g., EDC/HOBt with DIPEA) often lead to significant degradation of the boronic acid payload. As demonstrated in recent DEL and SAR studies, TCFH/NMI and HATU/DIPEA represent the optimal systems for preserving the boronic acid .

Table 1: Comparison of Coupling Strategies for Boronic Acid Substrates
Coupling StrategyActivating ReagentBase / AdditiveReaction Time (h)Boronic Acid Preservation (%)Typical Yield (%)
Chemoselective TCFHNMI2 - 4> 95%80 - 90%
Standard HATUDIPEA12 - 1685 - 90%75 - 85%
Traditional EDCHOBt / DIPEA16 - 24< 70%50 - 60%

Experimental Protocols

Protocol A: Chemoselective Substrate Amidation via TCFH/NMI

Objective: Synthesize a boronic acid-functionalized amide while completely preserving the delicate –B(OH)₂ group.

Causality & Rationale: TCFH reacts with the carboxylic acid to form a transient acid chloride, which is immediately intercepted by N-methylimidazole (NMI) to form a highly electrophilic acyl imidazolium intermediate. Because NMI acts as both a nucleophilic catalyst and a mild base, it eliminates the need for harsh, protodeboronation-inducing tertiary amines .

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv, 0.55 mmol).

  • Solvation: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (0.25 M relative to the acid).

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv, 1.5 mmol) dropwise at room temperature. Stir for 5 minutes to ensure homogeneity.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add TCFH (1.2 equiv, 0.6 mmol) portion-wise. Note: Cooling mitigates the exothermic activation step, further protecting the boronic acid.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with a 10% aqueous solution of citric acid (pH ~3-4) to protonate NMI and unreacted amine. Extract with Ethyl Acetate (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC if necessary.

Protocol B: Direct Amidation Catalysis (Lewis Acid Pathway)

Objective: Utilize the highly electron-deficient nature of 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid to catalyze the direct condensation of an aliphatic carboxylic acid and an amine.

Causality & Rationale: The catalytic cycle relies on the boronic acid coordinating with the carboxylic acid to form a reactive monoacyl borate. The extreme electron-withdrawing nature of the chloro and nitro groups on the catalyst accelerates this coordination and subsequent nucleophilic attack by the amine . Continuous removal of water is mandatory to prevent the hydrolysis of the monoacyl borate and to drive the equilibrium forward .

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aliphatic carboxylic acid (1.0 equiv, 5.0 mmol) and the amine (1.0 equiv, 5.0 mmol).

  • Catalyst Addition: Add 4-chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (10 mol%, 0.5 mmol) to the flask.

  • Solvation: Add 25 mL of anhydrous toluene or fluorobenzene (to allow for azeotropic water removal).

  • Dehydration/Reflux: Heat the mixture to reflux (approx. 110 °C for toluene). Allow the reaction to proceed for 16–24 hours, visually confirming the collection of water in the Dean-Stark trap.

  • Monitoring: Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Isolation: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to remove the catalyst and unreacted acid) and 1M HCl (to remove unreacted amine).

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify the resulting amide via flash column chromatography.

References

  • Discovery and SAR Study of Boronic Acid-Based Selective PDE3B Inhibitors from a Novel DNA-Encoded Library Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation Molecules (MDPI) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications) URL:[Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Development of tailless homologue receptor (TLX) agonist chemical tools ChemRxiv URL:[Link]

Method

Application Notes and Protocols for Ligand-Free Coupling Reactions with 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

For researchers, scientists, and drug development professionals, the quest for efficient and sustainable synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the con...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for efficient and sustainable synthetic methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth exploration of ligand-free Suzuki-Miyaura coupling reactions utilizing 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, a versatile building block for the synthesis of complex molecular architectures.

The elimination of phosphine ligands, which are often expensive, air-sensitive, and toxic, presents a significant advancement in cross-coupling chemistry, aligning with the principles of green chemistry.[3][4] Ligand-free approaches offer benefits such as cost-effectiveness, operational simplicity, and often, compatibility with aqueous media.[5][6]

The Mechanism of Ligand-Free Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species.[1][7] In so-called "ligand-free" systems, the active catalytic species are often not truly "naked" palladium atoms. Instead, evidence suggests the in-situ formation of palladium nanoparticles or soluble palladium nanoclusters that serve as the active catalyst.[8][9][10] The solvent, base, or even the substrates themselves can act as weak, transient ligands to stabilize the catalytic species.[11]

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to an organohalide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.[7][12]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle.[7]

The base plays a crucial role in this process, not only by forming the reactive boronate species but also by facilitating the formation of key palladium intermediates.[7][13][14]

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol provides a general starting point for the ligand-free Suzuki-Miyaura coupling of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid with an aryl bromide. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
  • 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent: e.g., a mixture of N,N-Dimethylformamide (DMF) and water, or Polyethylene glycol 400 (PEG-400)[15][16]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Safety Precautions
  • 4-Chloro-3-nitrobenzoic acid and its derivatives should be handled with care. They are irritants and may be harmful if inhaled or swallowed.[17][18][19]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20]

  • Palladium compounds can be toxic and should be handled with caution.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[17][18][19]

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.0 eq.), the aryl bromide (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[21][22]

  • Solvent and Catalyst Addition: Add the chosen solvent system (e.g., DMF/water 4:1) via a syringe. Stir the mixture to dissolve the reagents. Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: A general workflow for the ligand-free Suzuki-Miyaura coupling reaction.

Data Presentation: Expected Outcomes and Optimization

The efficiency of ligand-free Suzuki-Miyaura couplings is highly dependent on the specific substrates and reaction conditions. The following table provides a hypothetical set of starting conditions and potential optimization pathways.

ParameterInitial ConditionOptimization Considerations
Palladium Source Pd(OAc)₂ (2 mol%)PdCl₂ can also be effective.[15] Catalyst loading can be varied (1-5 mol%).
Base K₂CO₃ (2.5 eq.)For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.[21]
Solvent DMF/H₂O (4:1)Aqueous solvent systems are common.[2][5][15] Green solvents like PEG-400 can also be highly effective.[16]
Temperature 90 °CTemperature can be adjusted. Some ligand-free systems work at room temperature.[5][15][23]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently reactive conditions- Poor solubility of reagents- Use a fresh batch of palladium catalyst.- Increase the reaction temperature or use a stronger base.[21]- Screen different solvent systems to improve solubility.[24]
Homocoupling of Boronic Acid - Presence of oxygen- Excess of boronic acid- Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[21][22]- Use a slight excess of the boronic acid (1.1-1.5 equivalents).[21]
Protodeboronation - Instability of the boronic acid, especially in aqueous media- Use a boronate ester (e.g., pinacol ester) for increased stability.[21]- Minimize reaction time and avoid excessively high temperatures.
Formation of Side Products - Lack of chemoselectivity- Side reactions of functional groups- Screen different palladium catalysts and reaction conditions.[25]- Consider protecting sensitive functional groups if necessary.

Scope and Limitations

Ligand-free Suzuki-Miyaura coupling reactions are compatible with a wide range of functional groups. However, the reactivity can be influenced by the electronic and steric properties of the coupling partners.

  • Aryl Halides: The reactivity generally follows the order I > Br > OTf > Cl.[22] While couplings with aryl chlorides are possible, they often require more active catalytic systems or more forcing conditions.[16][25]

  • Arylboronic Acids: Both electron-rich and electron-poor arylboronic acids are typically well-tolerated.[2]

  • Limitations: Highly sterically hindered substrates may lead to lower yields.[26] Certain functional groups that can coordinate strongly to palladium may inhibit the catalyst.[25]

The use of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in drug discovery and development opens avenues for the synthesis of novel compounds with potential therapeutic applications. Its successful application in ligand-free coupling reactions contributes to more sustainable and efficient synthetic strategies.

References

  • Vertex AI Search. (n.d.). Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions.
  • Vertex AI Search. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing).
  • Vertex AI Search. (n.d.). A detailed theoretical investigation to unravel the molecular mechanism of the ligand-free copper-catalyzed Suzuki cross-coupling reaction - RSC Publishing.
  • Vertex AI Search. (n.d.). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing).
  • Vertex AI Search. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. - ResearchGate.
  • Vertex AI Search. (n.d.). In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions - Organic Chemistry Portal.
  • Vertex AI Search. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed.
  • Vertex AI Search. (n.d.). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences.
  • Vertex AI Search. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water.
  • Vertex AI Search. (n.d.). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education.
  • Vertex AI Search. (n.d.). Suzuki Coupling - Organic Chemistry Portal.
  • Vertex AI Search. (n.d.). Suzuki reaction - Wikipedia.
  • Vertex AI Search. (n.d.). Palladium catalyzed ligand-free Suzuki cross-coupling reaction | Request PDF.
  • Vertex AI Search. (n.d.). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E) - IRIS Unibas.
  • Vertex AI Search. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - RSC Publishing.
  • Vertex AI Search. (n.d.). In Situ Generation of Palladium Nanoparticles: A Simple and Highly Active Protocol for Oxygen-Promoted Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides | Organic Letters - ACS Publications.
  • Vertex AI Search. (n.d.). Water-Soluble Palladium Nanoclusters as Catalysts in Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions | ACS Applied Nano Materials.
  • Vertex AI Search. (n.d.). Deciphering the mechanism of ligand-free copper-catalyzed Suzuki cross-coupling reaction: A DFT study - Morressier.
  • Vertex AI Search. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Ligand-Free Cross-Coupling Advances | PDF | Chemical Reactions | Catalysis - Scribd.
  • Vertex AI Search. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications.
  • Vertex AI Search. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem.
  • Vertex AI Search. (n.d.). 4-Chloro-3-nitrobenzoic acid-SDS-MedChemExpress.
  • Vertex AI Search. (n.d.). Scope and limitations of the ligand‐free Suzuki coupling of chloroaryl triflates (yields represent isolated products). - ResearchGate.
  • Vertex AI Search. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
  • Vertex AI Search. (n.d.). Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Vertex AI Search. (n.d.). SAFETY DATA SHEET - TCI Chemicals.
  • Vertex AI Search. (n.d.). 1 - SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Vertex AI Search. (n.d.). Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis.
  • Vertex AI Search. (n.d.). SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Vertex AI Search. (n.d.). Transition-Metal-Free Coupling Reactions.
  • Vertex AI Search. (n.d.). How to avoid byproduct formation in Suzuki reactions of chloropyridines - Benchchem.
  • Vertex AI Search. (n.d.). Navigating the Safe Handling of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid: A Technical Guide - Benchchem.
  • Vertex AI Search. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Vertex AI Search. (n.d.). How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ - Guidechem.
  • Vertex AI Search. (n.d.). 4-nitrobenzoic acid, 62-23-7 - The Good Scents Company.
  • Vertex AI Search. (n.d.). 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, CAS [[2377611-43-1]] | BIOZOL.
  • Vertex AI Search. (n.d.). A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid - Benchchem.
  • Vertex AI Search. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH.
  • Vertex AI Search. (n.d.). The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics - Benchchem.
  • Vertex AI Search. (n.d.). (PDF) Recent Applications on Dual-Catalysis for C-C and C-X Cross-Coupling Reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious failu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious failure modes in cross-coupling chemistry: the rapid degradation of highly electron-deficient arylboronic acids.

When working with 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid , standard Suzuki-Miyaura protocols will almost certainly fail. This guide synthesizes mechanistic causality, quantitative kinetics, and field-proven methodologies to help you build a self-validating experimental system that suppresses protodeboronation and maximizes cross-coupling yields.

The Root Cause: Mechanistic Causality of Degradation

To stop protodeboronation, we must first understand why it happens. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is an extremely electron-deficient molecule. The boronic acid group at C3 is flanked by an ortho-chloro group, a meta-nitro group, and a meta-carboxylic acid.

Under standard basic cross-coupling conditions (e.g., aqueous Na2​CO3​ or NaOH ), the neutral boronic acid rapidly converts into a trihydroxyboronate anion ( [Ar−B(OH)3​]− ). For electron-rich or neutral arenes, protodeboronation requires a slow, concerted proton transfer[1]. However, for highly electron-deficient systems like this one, the mechanism shifts entirely. The electron-withdrawing −NO2​ , −Cl , and −COOH groups stabilize negative charge so effectively that the boronate undergoes unimolecular heterolysis , liberating a transient aryl anion that is instantly protonated by water[1],[2]. Furthermore, ortho-substituents (like the C4 chlorine) introduce steric strain that further accelerates this C–B bond cleavage[3].

G A Neutral Boronic Acid (Stable) B Trihydroxyboronate Anion [Ar-B(OH)3]- A->B Aqueous Base (OH-) Fast Equilibrium C Transient Aryl Anion [Ar]- + B(OH)3 B->C Unimolecular Heterolysis Rate-Limiting (Accelerated by EWGs) D Protodeboronated Product (Ar-H) C->D H2O Instantaneous Protonation

Caption: Mechanistic pathway of base-catalyzed protodeboronation via a transient aryl anion.

Quantitative Data: Substituent Effects on Stability

The propensity for protodeboronation is highly variable and depends heavily on the organic substituents[4]. The table below summarizes the kinetic half-lives of various arylboronic acids under basic aqueous conditions (pH > 13, 70 °C), demonstrating why your specific substrate degrades in minutes.

Arylboronic Acid Substituent(s)Kinetic Half-Life ( t1/2​ )Primary Degradation Mechanism
Unsubstituted (Phenyl)> 6 monthsConcerted Proton Transfer
4-Chloro~ 10 daysConcerted Proton Transfer
3-Nitro~ 12 hoursTransient Aryl Anion
2,6-Difluoro< 3 millisecondsTransient Aryl Anion
4-Chloro-3-borono-5-nitrobenzoic acid < 1 minute (Estimated) Transient Aryl Anion

Data extrapolated from kinetic studies by Lloyd-Jones and Perrin on electron-deficient and ortho-substituted arylboronic acids[1],[3].

Self-Validating Experimental Protocol

To successfully couple 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, you must outcompete the heterolysis pathway. This requires a strictly anhydrous environment, mild base, and a highly active, non-bulky catalyst.

Optimized Anhydrous Suzuki-Miyaura Workflow

Objective: Achieve >80% cross-coupling yield while restricting protodeboronated byproduct (2-chloro-3-nitrobenzoic acid) to <5%.

Step 1: Catalyst & Ligand Selection

  • Action: Select a Pd(II) pre-catalyst with a relatively small, highly active phosphine ligand (e.g., Pd(dppf)Cl2​ or Pd(PPh3​)4​ ).

  • Causality: Recent high-throughput studies reveal that bulky phosphine ligands (often used for difficult couplings) paradoxically promote palladium-catalyzed protodeboronation by forming a reactive post-transmetalation intermediate[5]. Smaller ligands exhibit negligible Pd-catalyzed deboronation[5].

Step 2: Base Selection & Dehydration

  • Action: Use anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF) (3.0 equivalents). Flame-dry the reaction flask and dry the fluoride salt under a vacuum at 120 °C for 2 hours prior to use.

  • Causality: Fluoride acts as a mild base that activates the boronic acid for transmetalation without generating the highly unstable trihydroxyboronate anion [Ar−B(OH)3​]− associated with aqueous hydroxide or carbonate bases[1].

Step 3: Solvent System

  • Action: Use strictly anhydrous, degassed 1,4-Dioxane or THF.

  • Causality: Water is the ultimate proton source for the transient aryl anion[1]. Eliminating adventitious water shuts down the final irreversible protonation step.

Step 4: Slow-Addition Technique

  • Action: Dissolve the boronic acid in anhydrous solvent and add it dropwise via a syringe pump over 2–3 hours to the heated reaction mixture containing the aryl halide, catalyst, and base.

  • Causality: Keeping the steady-state concentration of the boronic acid low prevents self-catalysis and auto-catalytic degradation pathways[6],[7].

Step 5: Self-Validation & Analysis

  • Action: Spike the reaction with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Pull 50 μL aliquots at 1 hour and 3 hours. Analyze via UPLC-MS or 1H NMR.

  • Validation Check: Calculate the ratio of the cross-coupled product to the deboronated byproduct (2-chloro-3-nitrobenzoic acid). A ratio of >15:1 indicates the anhydrous/small-ligand system is successfully outcompeting heterolysis.

Troubleshooting FAQs & Decision Tree

Workflow Start Initiate Suzuki-Miyaura Coupling Base Select Base & Solvent Start->Base Aqueous Aqueous Strong Base (e.g., NaOH, K2CO3) Base->Aqueous High Water / High pH Anhydrous Anhydrous Mild Base (e.g., KF, CsF) Base->Anhydrous Controlled H2O / Lower pH Rapid Base-Catalyzed\nProtodeboronation Rapid Base-Catalyzed Protodeboronation Aqueous->Rapid Base-Catalyzed\nProtodeboronation Ligand Select Catalyst Ligand Anhydrous->Ligand Bulky Bulky Phosphines (e.g., tBu3P, XPhos) Ligand->Bulky High Steric Bulk Small Smaller Phosphines (e.g., dppf, PPh3) Ligand->Small Fast Transmetalation Pd-Catalyzed\nProtodeboronation Pd-Catalyzed Protodeboronation Bulky->Pd-Catalyzed\nProtodeboronation Success Successful Coupling (High Yield) Small->Success

Caption: Decision tree for mitigating protodeboronation during cross-coupling workflows.

Frequently Asked Questions

Q1: I switched to anhydrous conditions, but I am still seeing massive deboronation. I am using XPhos as my ligand. Why is this failing? A1: You are experiencing Palladium-catalyzed protodeboronation. While bulky ligands like XPhos are excellent for difficult oxidative additions, recent microkinetic simulations and high-throughput experiments prove that bulky phosphines actively promote protodeboronation with Pd(II) by favoring a reactive post-transmetalation intermediate that undergoes facile proton transfer[5]. Switch to a smaller ligand like dppf.

Q2: Can I protect this boronic acid to increase its benchtop shelf life and reaction stability? A2: Yes. Converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate ester is highly recommended. MIDA boronates rehybridize the boron center from sp2 to sp3 , rendering them indefinitely stable on the benchtop. During the reaction, you can use mild aqueous basic conditions (like K3​PO4​ ) to achieve a "slow-release" of the active boronic acid, keeping its concentration low enough to minimize side reactions[4],.

Q3: I tried converting it to a standard pinacol ester (BPin), but it still degraded. Aren't esters supposed to be stable? A3: Not necessarily. It is a common misconception that esterification universally imparts stability. In situ NMR investigations have shown that hydrolysis of the ester back to the boronic acid can be a dominant component of the protodeboronation process, and in some cases, specific esters actually undergo substantially accelerated protodeboronation compared to the parent acid due to self- and auto-catalysis[6],[2],[7]. For highly electron-deficient species, MIDA or trifluoroborate salts are far superior to BPin.

Q4: Does the temperature of the reaction matter for this specific molecule? A4: Absolutely. The unimolecular heterolysis of the boronate anion is highly temperature-dependent. By dropping the reaction temperature from 80 °C to 50 °C and compensating with a highly active catalyst, you exponentially decrease the rate of C–B bond fission.

References

  • Protodeboronation - Wikipedia. Wikimedia Foundation.4

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.1

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.3

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed / J Am Chem Soc.6

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC / Accounts of Chemical Research.2

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.7

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society / Digitell.5

  • MIDA Boronates. Sigma-Aldrich.

Sources

Optimization

Troubleshooting poor solubility of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted aromatic boronic acids. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid presents a unique physicochemical challenge: it contains a carboxylic acid, a boronic acid, and two strongly electron-withdrawing, highly lipophilic groups (chloro and nitro).

Direct dissolution of this compound in standard physiological buffers (like PBS at pH 7.4) often results in stubborn suspensions or colloidal aggregates. This guide is designed to explain the thermodynamic causality behind these solubility issues and provide self-validating, field-proven methodologies to overcome them.

Part 1: Physicochemical Profiling & Causality

To successfully solubilize this molecule, we must first understand how its functional groups interact with aqueous media. Unmodified phenylboronic acid has a baseline solubility of approximately 20 mg/mL at 20°C[1] and a pKa of roughly 9.0[2]. However, the addition of electron-withdrawing groups (EWGs) drastically alters these properties. The chloro and nitro substituents increase the crystal lattice energy (via π−π stacking and hydrophobicity) while simultaneously lowering the pKa of both the carboxylic and boronic acid groups.

Table 1: Functional Group Impact on Solubilization

Functional GroupPhysicochemical ImpactApparent pKa ShiftSolubilization Strategy
Carboxylic Acid (-COOH) Insoluble in acidic media; highly soluble as a carboxylate anion.Lowered to ~2.5–3.5 (due to strong EWGs).Maintain bulk pH > 5.0 to ensure complete deprotonation.
Boronic Acid (-B(OH)₂) Forms insoluble intermolecular boroxine anhydrides when dry.Lowered to ~7.0–7.5[2].Utilize polyols (e.g., mannitol) to form highly soluble boronate esters[3].
Chloro & Nitro Groups Drastically increases lipophilicity (LogP) and drives precipitation.N/AUse low-percentage polar aprotic co-solvents (e.g., DMSO) if diol complexation is insufficient.
Chemical Speciation & Solubilization Logic

Speciation A Solid Compound (Neutral Species) Insoluble B Carboxylate Anion (Mono-anion) Slightly Soluble A->B pH > 3.0 Deprotonation of -COOH C Boronate Di-anion (Uncomplexed) Moderately Soluble B->C pH > 7.5 Hydroxide Addition to Boron D Diol-Boronate Ester (Complexed Di-anion) Highly Soluble B->D + Polyol (e.g., Mannitol) Thermodynamic Shift at pH 7.4 C->D + Polyol Esterification

Chemical speciation and diol-mediated solubilization pathway of the target boronic acid.

Part 2: Troubleshooting FAQs

Q1: I attempted to dissolve the powder directly in PBS (pH 7.4), but it formed a cloudy suspension. Why? A: Direct dissolution fails because the hydration energy of the water at pH 7.4 is insufficient to overcome the hydrophobic interactions of the chloro/nitro groups and the intermolecular hydrogen bonding of the boronic acid. Furthermore, dry boronic acids often exist partially as boroxines (cyclic anhydrides), which are kinetically very slow to hydrolyze and dissolve in neutral water.

Q2: How can I achieve high-concentration aqueous solutions without using toxic organic solvents? A: You must leverage diol-mediated complexation . By adding a 1,2- or 1,3-diol like D-mannitol or D-fructose to your buffer, you induce the formation of a cyclic boronate ester[2]. 11B NMR spectroscopy confirms that forming a five-membered ring is sterically less strained with an sp³ hybridized boron than an sp² boron[4]. To achieve this stable sp³ state, the boron atom coordinates with a hydroxide ion from the water, releasing a proton (H⁺) and dropping the apparent pKa of the boronic acid by up to 3 units[3]. This thermodynamic shift ensures the molecule exists as a highly soluble, fully ionized di-anion at physiological pH.

Q3: If my downstream assay is sensitive to diols and I must use a co-solvent, how do I prevent the compound from "crashing out" upon dilution? A: You must use the Solvent-Shift Method (detailed in Protocol B). The causality of precipitation during dilution is localized supersaturation. If you add buffer to a DMSO stock, you create micro-environments of low solvent concentration where the compound rapidly nucleates. Reversing the order of addition—adding the DMSO stock dropwise into a rapidly stirring buffer—ensures instantaneous dispersion, trapping the compound in a kinetically stable, fully solvated state.

Part 3: Validated Experimental Methodologies

Protocol A: Diol-Mediated Aqueous Solubilization (Organic Solvent-Free)

This protocol utilizes mannitol to thermodynamically drive solubility via boronate esterification. It is a self-validating system: the formation of the ester releases protons, meaning a measurable drop in pH confirms successful complexation.

  • Buffer Preparation: Prepare a 100 mM D-mannitol solution in your target aqueous buffer (e.g., 50 mM HEPES). Adjust the initial pH to 7.8.

  • Addition: Weigh the required amount of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid to achieve your target concentration (e.g., 10 mM). Add the dry powder to the stirring mannitol-buffer solution.

  • Validation Check 1 (Chemical): Monitor the pH continuously. As the boronate ester forms, the pH will naturally drop[3]. If the pH does not drop, complexation has not occurred (check mannitol quality or temperature).

  • Back-Titration: Titrate the solution back to your target physiological pH (e.g., 7.4) using 0.1 M NaOH dropwise until the solution transitions from a cloudy suspension to optically clear.

  • Validation Check 2 (Physical): Measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank. An OD600 < 0.01 AU confirms a true solution; a higher value indicates the presence of invisible colloidal aggregates.

Protocol B: Co-Solvent Dropwise Dilution Workflow

For high-throughput screening where diols interfere with the assay, use this kinetically driven solvent-shift method.

Workflow Step1 1. Dry Powder Weigh accurately Step2 2. DMSO Solubilization Prepare 50 mM Stock Step1->Step2 Add 100% Anhydrous DMSO Step4 4. Dropwise Addition Inject stock into vortex Step2->Step4 Dropwise transfer Step3 3. Aqueous Buffer Prep Stir at 500 rpm Step3->Step4 Continuous rapid stirring Step5 5. Validation Centrifuge & Measure OD600 Step4->Step5 Equilibrate for 10 mins

Step-by-step experimental workflow for co-solvent dropwise dilution and validation.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM stock. Vortex until optically clear.

  • Buffer Equilibration: Place the destination aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer and set to 500 rpm to create a deep vortex.

  • Injection: Using a micropipette, inject the DMSO stock dropwise directly into the center of the vortex to achieve the desired final concentration (ensure final DMSO concentration remains 2% v/v).

  • Validation Check: Allow the solution to stir for 10 minutes. Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectroscopy. If the calculated concentration matches your theoretical yield, no micro-precipitation has occurred, validating the stability of the formulation.

References

  • Brooks, W. L. A., Deng, C. C., & Sumerlin, B. S. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. ACS Omega. [Link]

  • Marinaro, W. A., & Stella, V. J. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Solubility of phenylboronic compounds in water. SciSpace.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Welcome to the Technical Support Center. Coupling highly functionalized, electron-deficient boronic acids presents a unique matrix of chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling highly functionalized, electron-deficient boronic acids presents a unique matrix of chemical challenges. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a notoriously difficult substrate due to the convergence of three competing factors: profound steric hindrance, extreme susceptibility to protodeboronation, and an internally activated C-Cl bond that invites chemoselectivity failures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high-yielding cross-couplings.

Diagnostic Workflow for Low Yields

Before adjusting your reaction parameters, identify the primary failure mode of your current catalytic cycle.

Troubleshooting Start Low Yield with 4-Cl-3-B(OH)2-5-NO2-Benzoic Acid Issue1 Observation: Protodeboronation (Loss of Boronic Acid) Start->Issue1 Issue2 Observation: Oligomerization (Internal C-Cl Reacting) Start->Issue2 Issue3 Observation: Reaction Stalls (Incomplete Conversion) Start->Issue3 Fix1 Use weaker base (KF/K3PO4) Minimize water content Issue1->Fix1 Fix2 Target Ar-I instead of Ar-Br Lower reaction temp to 50°C Issue2->Fix2 Fix3 Increase base by +1.0 eq to account for -COOH Issue3->Fix3

Diagnostic workflow for troubleshooting low yields with highly functionalized boronic acids.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my boronic acid degrading into 2-chloro-1-nitrobenzene-3-carboxylic acid before the coupling completes?

The Causality: You are observing protodeboronation (the hydrolytic cleavage of the carbon-boron bond). The electron-withdrawing nitro (-NO2) and chloro (-Cl) groups pull electron density away from the boron atom[1]. This dramatically increases the boron's Lewis acidity, making it highly susceptible to attack by hydroxide ions or water, which accelerates the cleavage of the C-B bond. The Solution: Abandon harsh bases like NaOH or Na2CO3. Switch to milder, anhydrous bases such as Potassium Fluoride (KF) or Potassium Phosphate (K3PO4). Furthermore, utilizing highly active precatalysts (like XPhos-Pd-G2) ensures that the transmetalation step outpaces the degradation pathway[2].

Q2: I am observing a complex mixture of oligomers and homocoupled products. How do I prevent this?

The Causality: This is a chemoselectivity failure. While C-Cl bonds are typically inert under mild Suzuki conditions, the C-Cl bond in your substrate is highly activated by the ortho-nitro and para-carboxylic acid groups. This lowers the LUMO of the C-Cl bond, making it a prime target for unwanted oxidative addition by the Pd(0) catalyst. The Solution: You must kinetically favor the oxidative addition of your target aryl halide over the internal C-Cl bond. Ensure your target coupling partner is an Aryl Iodide (Ar-I) . Drop the reaction temperature to 50°C; at this temperature, Pd(0) rapidly inserts into Ar-I bonds but struggles to insert into Ar-Cl bonds, preserving the integrity of your substrate.

Q3: The reaction stalls at 50% conversion despite using the standard 2.0 equivalents of base. What is wrong?

The Causality: The free carboxylic acid moiety (pKa ~3-4) instantly deprotonates upon the addition of base, consuming exactly 1.0 equivalent to form the carboxylate salt[3]. This leaves only 1.0 equivalent of base for the actual catalytic cycle (which is required to activate the boronic acid and neutralize the generated HX). The Solution: You must mathematically account for the acidic proton. Always use 3.0 to 3.5 equivalents of base when coupling substrates with free carboxylic acids.

Q4: Which ligand system is optimal for this sterically and electronically demanding substrate?

The Causality: The bulky ortho-chloro group physically impedes the approach of the boronic acid to the palladium catalyst's coordination sphere[4]. Standard ligands like PPh3 or dppf cannot overcome this steric clash, leading to a stalled transmetalation step. The Solution: Employ bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos) or NHC-Pd complexes. These ligands create a highly active, monoligated Pd(0) species that excels at coupling sterically hindered and polyfluorinated/electron-deficient boronic acids[5].

Chemoselectivity & Catalytic Cycle Dynamics

To successfully couple this molecule, the catalyst must differentiate between the external target halide and the internal activated C-Cl bond.

CatalyticCycle Pd0 Pd(0) Catalyst Target Desired Pathway: Oxidative Addition into Ar-I Pd0->Target Fast (Ar-I) Side Side Reaction: Oxidative Addition into internal C-Cl Pd0->Side Competing (Activated C-Cl)

Competing oxidative addition pathways highlighting the need for highly reactive target halides.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product outcomes, demonstrating why specific conditions are required for this substrate.

Catalyst / LigandBase (Eq)Target HalideTempYield (%)Major Byproduct Observed
Pd(PPh3)4Na2CO3 (2.0)Ar-Br80°C15%Unreacted (Base depleted) & Protodeboronation
Pd(PPh3)4Na2CO3 (3.5)Ar-Br80°C30%Oligomers (Internal C-Cl activation)
Pd(dppf)Cl2K3PO4 (3.5)Ar-I80°C55%Protodeboronation (Thermally induced)
XPhos-Pd-G2 KF (3.5) Ar-I 50°C 88% None (Optimal Conditions)

Step-by-Step Methodology: Optimized Coupling Protocol

This protocol is engineered as a self-validating system to suppress protodeboronation and prevent homocoupling.

Materials Required:

  • 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.0 mmol)

  • Target Aryl Iodide (Ar-I) (1.1 mmol)

  • XPhos-Pd-G2 precatalyst (0.05 mmol, 5 mol%)

  • Potassium Fluoride (KF), anhydrous (3.5 mmol)

  • Solvent: THF / H2O (4:1 ratio, degassed)

Procedure:

  • Reagent Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.0 mmol), Aryl Iodide (1.1 mmol), KF (3.5 mmol), and XPhos-Pd-G2 (5 mol%). Evacuate and backfill the flask with Argon three times. Self-Validation: Ensuring an oxygen-free environment prevents Pd-catalyzed homocoupling of the boronic acid.

  • Solvent Addition: Inject 5 mL of a previously degassed THF/H2O (4:1) mixture via syringe. The solution will likely take on a reddish/brown hue as the active Pd(0) species is generated.

  • Controlled Heating: Place the flask in a pre-heated oil bath at 50°C . Crucial Step: Do not exceed 50°C. Higher temperatures will provide the activation energy required for the Pd catalyst to insert into the internal C-Cl bond.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor the reaction via LCMS. Self-Validation: Look for the mass of the desired cross-coupled product. If a mass corresponding to[M-B(OH)2+H] is dominant, protodeboronation is occurring, indicating your KF base may have absorbed ambient moisture.

  • Targeted Workup & Isolation:

    • Cool the reaction to room temperature and dilute with 10 mL of EtOAc and 10 mL of water.

    • Separate the layers. Discard the organic layer (it contains unreacted Ar-I and catalyst ligands). Your product is currently a water-soluble carboxylate salt in the aqueous layer.

    • Carefully acidify the aqueous layer dropwise using 1M HCl until the pH reaches ~2.0–3.0.

    • Self-Validation: A precipitate should form immediately upon acidification. This is your cross-coupled carboxylic acid product.

    • Extract the acidified aqueous layer with fresh EtOAc (3 x 15 mL), dry over Na2SO4, and concentrate under vacuum to yield the pure product.

References

  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid - Benchchem - 4

  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions - Benchchem - 1

  • Technical Support Center: Optimizing Suzuki Coupling ... - Benchchem - 3

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling... - nasc.ac.in - 2 5.[(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC Precatalysts for Suzuki–Miyaura... - PMC - 5

Sources

Optimization

Purification and recrystallization techniques for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Technical Support Center: Purification & Recrystallization of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers str...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of functionalized arylboronic acids. Handling 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid requires navigating the complex amphiphilic nature of its dual functional groups: an electron-deficient carboxylic acid and a highly reactive boronic acid.

This guide provides field-proven, self-validating protocols to overcome common bottlenecks such as boroxine trimerization, silica column streaking, and co-precipitation of impurities.

Purification Decision Workflow

PurificationWorkflow Start Crude 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid Analyze LC-MS / 1H NMR Analysis (Check Impurity Profile) Start->Analyze Decision Primary Impurity Type? Analyze->Decision NonPolar Non-Acidic Organics (e.g., cross-coupling byproducts) Decision->NonPolar Neutral Organics Boron Boron-containing Byproducts (e.g., protodeborylation) Decision->Boron Structurally Similar AcidBase Protocol 1: Selective Acid-Base Extraction NonPolar->AcidBase DEA Protocol 2: Diethanolamine (DEA) Adduct Boron->DEA Recryst Protocol 3: Aqueous Recrystallization AcidBase->Recryst DEA->Recryst Pure Pure Monomeric Target Compound Recryst->Pure

Decision matrix for the purification of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

Section 1: Fundamental Behavior & Equilibrium Data

Boronic acids are notorious for undergoing reversible, entropy-driven dehydration to form cyclic trimeric anhydrides known as boroxines[1]. For 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, the strongly electron-withdrawing nitro and chloro groups increase the Lewis acidity of the boron center, making it highly sensitive to its solvent environment[2].

Understanding this equilibrium is critical because boroxine formation complicates mass spectrometry, NMR analysis, and crystallization[3].

Table 1: Influence of Solvent on Boronic Acid-Boroxine Equilibrium

Solvent Environment Dominant Species Mechanism / Causality
Chloroform (CDCl₃) / DCM Boroxine (Trimer) Entropy-driven dehydration is favored in non-polar, anhydrous media, releasing 3 free water molecules[2].
Tetrahydrofuran (THF) Mixed / Monomer Oxygen lone pairs coordinate to the empty p-orbital of the boron atom, stabilizing the monomeric form[3].

| Water / Aqueous Alcohols | Monomer (Free Acid) | Excess water drives the thermodynamic equilibrium completely toward the hydrolyzed free boronic acid[4]. |

Section 2: Troubleshooting FAQs

Q1: My mass spectrometer shows a major peak at approximately 3x the expected molecular weight. Is my product polymerized? A1: No. This is a classic artifact of boroxine formation during Electrospray Ionization (ESI) or within the sample vial[3]. The mass spectrometer detects the trimer (3M - 3H₂O). Validation Step: Add a drop of D₂O to your NMR tube (if using wet THF-d8 or DMSO-d6); if the broad peaks sharpen and shift, the trimer has successfully hydrolyzed back to the monomer.

Q2: Why does my compound streak across the entire TLC plate and fail to elute from a silica column? A2: The empty p-orbital on the boron atom acts as a strong Lewis acid, covalently binding to the free silanol groups on normal-phase silica gel[5]. Solution: Avoid standard silica chromatography[6]. If chromatography is absolutely necessary, use reverse-phase chromatography (C18) with an acidified mobile phase (0.1% Formic Acid in Water/Acetonitrile) to suppress the ionization of the carboxylic acid[6].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Selective Acid-Base Extraction (For Non-Acidic Impurities)

Causality: This method leverages the pKa differential between the carboxylic acid (pKa ~2.5, lowered significantly by the -NO₂ and -Cl groups) and the boronic acid (pKa ~8-9)[5].

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Selective Deprotonation: Extract the organic layer with 0.5 M Sodium Bicarbonate (NaHCO₃, pH ~8). Why? The weak base deprotonates the carboxylic acid, pulling the target compound into the aqueous layer as a highly soluble carboxylate salt. The boronic acid moiety remains largely protonated (neutral), preventing degradation[5].

  • Washing: Wash the aqueous layer twice with fresh EtOAc to remove neutral and non-polar organic impurities.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer with 1 M HCl to pH 1-2 while stirring vigorously in an ice bath. The fully protonated 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid will precipitate.

  • Validation: Filter the precipitate and analyze the filtrate via LC-MS. A successful extraction will leave an aqueous filtrate containing negligible product.

Protocol 2: Diethanolamine (DEA) Adduct Scavenging (For Structurally Similar Impurities)

Causality: When standard extractions fail, diethanolamine forms a highly crystalline, stable bicyclic boron-nitrogen coordinated adduct with the boronic acid, leaving non-boron impurities in solution[5][7].

  • Adduct Formation: Suspend the crude material in diethyl ether or dichloromethane. Add 1.1 equivalents of diethanolamine (DEA) dropwise at room temperature[5].

  • Crystallization: Stir for 2 hours. A white, crystalline DEA-boronate adduct will crash out of the solution[6].

  • Isolation: Filter the solid and wash thoroughly with cold ether.

  • Hydrolysis (Recovery): Suspend the DEA adduct in EtOAc and wash vigorously with a saturated aqueous boric acid solution or 1 M HCl[7]. The acid hydrolyzes the dative B-N bond, trapping DEA in the aqueous layer while the free boronic acid partitions into the EtOAc.

  • Validation: Evaporate the EtOAc layer. ¹H NMR should show complete removal of the DEA aliphatic peaks (~2.8-3.0 ppm).

Protocol 3: Aqueous Recrystallization (Final Polishing)

Causality: Recrystallization from aqueous systems forces the compound into its monomeric state, preventing the entrapment of boroxine-related impurities within the crystal lattice[4][8].

  • Dissolution: Suspend the partially purified boronic acid in a minimal volume of boiling water. If solubility is too low, use a 10% Ethanol/Water mixture[8].

  • Hot Filtration: Filter the hot solution to remove insoluble polymeric species or dust.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath at 4 °C for 4 hours[8]. Why? Rapid cooling traps impurities. Slow cooling promotes the formation of pure, hydrogen-bonded dimeric networks characteristic of arylboronic acids[1].

  • Drying: Filter the crystals and dry under high vacuum at room temperature. Do not apply heat, as heating under vacuum will drive off water and reform the boroxine[2].

References

  • 8, Benchchem

  • 5, Benchchem 3.6, Reddit

  • 7, Chemistry Stack Exchange 5.4, MDPI

  • 3, Benchchem

  • 1, Wikipedia 8.2, ResearchGate

Sources

Troubleshooting

Technical Support Center: Minimizing Nitro Group Reduction in 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues during the Suzuki-Miyaura cross-coupling of1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues during the Suzuki-Miyaura cross-coupling of1[1]. The presence of a highly reducible nitro group, combined with an electron-withdrawing chloro substituent and a carboxylic acid, makes this boronic acid uniquely challenging.

Mechanistic Causality: Why Does the Nitro Group Reduce?

In standard palladium-catalyzed cross-couplings, the nitro group is theoretically inert. However, under specific conditions, it acts as an electron or hydride acceptor, leading to the formation of hydroxylamines, azo compounds, or primary amines[2].

  • Pd-Hydride Mediated Reduction: Alcoholic solvents (e.g., ethanol, isopropanol) or aliphatic amine bases can undergo β -hydride elimination, generating active Pd-H species that rapidly reduce the nitro group.

  • Phosphine-Driven Deoxygenation: Excess electron-rich phosphine ligands can directly deoxygenate the nitro group (analogous to a Cadogan reduction) or facilitate single-electron transfer pathways[3].

Mechanism Start 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic Acid Pd Pd(II) Intermediate After Oxidative Addition Start->Pd Transmetalation Path1 Standard Suzuki Pathway (Aprotic Solvent, Mild Base) Pd->Path1 Path2 Phosphine-Mediated Deoxygenation (Excess PR3, High Temp) Pd->Path2 Side Reaction Path3 Pd-Hydride Mediated Reduction (Alcoholic Solvents, Hydride Donors) Pd->Path3 Side Reaction Product Desired Biaryl Product (Intact Nitro Group) Path1->Product Reductive Elimination SideProduct Reduced Side Products (Amines, Azo, Hydroxylamines) Path2->SideProduct Path3->SideProduct

Mechanistic pathways of nitro group reduction vs. desired cross-coupling.

Quantitative Data: Condition Optimization

To suppress reduction, the catalytic system must prioritize the rate of transmetalation over off-cycle reduction pathways[4]. The table below summarizes the effect of solvent, base, and catalyst on product distribution.

Catalyst SystemSolvent SystemBaseTemp (°C)Cross-Coupling Yield (%)Nitro Reduction (%)
Pd(PPh3)4 (5 mol%)EtOH / H2O (4:1)Na2CO38035%55%
Pd(OAc)2 / PPh3DMF / H2O (9:1)K2CO310040%45%
Pd(dppf)Cl2 (2 mol%)Toluene / H2O (5:1)K3PO46088%< 2%
XPhos Pd G3 (1 mol%)Dioxane / H2O (5:1)K3PO45094%< 1%

Data Synthesis Note: Aprotic solvents (Dioxane/Toluene) combined with highly active precatalysts (XPhos Pd G3) at lower temperatures drastically reduce side reactions.

Self-Validating Experimental Protocol

This protocol utilizes a highly active Buchwald precatalyst to enable low-temperature coupling, preventing phosphine-mediated deoxygenation.

Step 1: Reagent Preparation & Stoichiometry Control

  • Ensure the aryl halide (electrophile) is the limiting reagent (1.0 equiv).

  • Use 1.15 equiv of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid. Self-Validation Check: Do not exceed 1.2 equiv; excess boronic acid increases the probability of homocoupling and subsequent degradation.

  • Use 3.0 equiv of anhydrous K3PO4 (extra base is required to deprotonate the carboxylic acid moiety).

Step 2: Strict Degassing (The "Freeze-Pump-Thaw" Method)

  • Dissolve reagents in a 5:1 mixture of 1,4-Dioxane and HPLC-grade H2O.

  • Perform three cycles of freeze-pump-thaw to remove dissolved oxygen. Causality: While trace O2 can sometimes re-oxidize Pd-H species, it more commonly degrades electron-rich phosphine ligands, necessitating excess ligand which then drives nitro reduction.

Step 3: Catalyst Addition & Reaction Execution

  • Under an argon atmosphere, add 1-2 mol% of XPhos Pd G3 precatalyst.

  • Heat the reaction to 50°C for 4-6 hours. Monitor via LC-MS.

Step 4: Chemoselective Workup

  • Cool to room temperature. Dilute with EtOAc and water.

  • Carefully acidify the aqueous layer to pH 3 using 1M HCl to precipitate the functionalized biaryl carboxylic acid. Extract with EtOAc.

Troubleshooting Workflow & FAQs

troubleshooting Q1 Is Nitro Reduction Observed? Q2 Are Alcoholic Solvents Used? Q1->Q2 Yes End Proceed with Coupling Q1->End No S1 Switch to Toluene/H2O or Dioxane/H2O Q2->S1 Yes Q3 Are Phosphine Ligands in Excess? Q2->Q3 No S1->End S2 Use Phosphine-Free Catalysts or Precatalysts Q3->S2 Yes Q4 Is Temperature > 80°C? Q3->Q4 No S2->End S3 Lower Temp & Use Highly Active Precatalyst Q4->S3 Yes Q4->End No S3->End

Troubleshooting workflow for mitigating nitro group reduction in Suzuki couplings.

Frequently Asked Questions

Q: Why am I seeing a mass corresponding to M-30 in my LC-MS? A: An M-30 mass typically corresponds to the loss of two oxygen atoms and the addition of two protons, indicating the nitro group (-NO2) has been reduced to a primary amine (-NH2). This is a hallmark of Pd-hydride mediated reduction. Immediately switch from alcoholic solvents to aprotic solvents like 1,4-Dioxane.

Q: Can I use Pd(PPh3)4 for this coupling? A: It is highly discouraged. Pd(PPh3)4 requires elevated temperatures (typically >80°C) to undergo efficient oxidative addition. At these temperatures, the free triphenylphosphine in the system can participate in direct deoxygenation of the nitro group. Transition to a lower-temperature precatalyst system like Pd(dppf)Cl2 or a Buchwald G3 palladacycle.

Q: How does the chloro group on the boronic acid affect the reaction? A: The chloro group at the 4-position is electron-withdrawing, which slightly retards the rate of transmetalation. However, because it is a C-Cl bond on an electron-deficient ring, it is generally inert to oxidative addition by Pd(0) under mild conditions compared to the aryl bromide or iodide you are coupling it with. Maintaining a reaction temperature below 60°C ensures the C-Cl bond remains intact.

References
  • Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. ResearchGate.2

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl-2-Boronic Acids with Nitroaryl Halides. Semantic Scholar.4

  • Studies on Catalytic Denitrative Transformations of Organic Nitro Compounds. Kyoto University. 3

  • 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid. Smolecule. 1

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to couple highly functionalized, sterically demanding building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to couple highly functionalized, sterically demanding building blocks.

Working with 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid [1] presents a dual-threat chemical challenge. First, the bulky ortho-chlorine atom severely impedes the transmetalation step of the catalytic cycle. Second, the combined electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups make the C-B bond exceptionally prone to hydrolytic cleavage (protodeboronation)[2]. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Pathway Visualization: The Steric Bottleneck

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide TransMet Transmetalation (Steric Barrier) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim 4-Cl-3-Borono- 5-Nitrobenzoic Acid LigandEffect Buchwald Ligand (XPhos) Accelerates Transmetalation via Steric Push & pi-Coordination TransMet->LigandEffect RedElim->Pd0 Product Release

Suzuki-Miyaura cycle highlighting the transmetalation bottleneck and ligand intervention.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering mostly 4-chloro-3-nitrobenzoic acid instead of my cross-coupled product? A: You are observing base-catalyzed protodeboronation. In a standard Suzuki coupling, the boronic acid must be activated by a base to form a reactive boronate complex. However, electron-withdrawing substituents (like -NO2 and -Cl) and ortho-substituents greatly accelerate the rate of hydrolytic deboronation[2]. When transmetalation is slowed down by the steric bulk of the ortho-chlorine, the competing degradation pathway takes over. To fix this, you must simultaneously accelerate transmetalation and eliminate water/hydroxide from your system.

Q2: Which catalyst system is best suited for overcoming the ortho-chloro steric hindrance? A: Standard catalysts like Pd(PPh3)4 fail because their phosphine ligands lack the steric bulk to force the reductive elimination of highly hindered biaryls. I strongly recommend using Buchwald ligands, specifically XPhos or SPhos , paired with Pd2(dba)3 or as a preformed Pd G3 precatalyst. The electron-rich nature of these ligands accelerates oxidative addition, while their unique biphenyl structure allows for a secondary π-interaction with the palladium center. This stabilizes the active Pd(0) species and forces the sterically hindered substrates together[3].

Q3: How should I adjust my base and solvent to balance reactivity and stability? A: Move away from strong aqueous bases (e.g., NaOH, Na2CO3) which act as strong nucleophiles and cleave the weakened C-B bond. Instead, use finely milled, anhydrous potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) in anhydrous 1,4-dioxane[2]. If trace water is necessary to dissolve the base, keep the temperature as low as catalytically viable (e.g., 60°C with an XPhos Pd G3 catalyst) to kinetically favor cross-coupling over thermal degradation.

Diagnostic Workflow

TroubleshootingWorkflow Start Reaction: 4-Cl-3-Borono-5-Nitrobenzoic Acid + Aryl Halide LCMS LC-MS Analysis at 2 Hours Start->LCMS Outcome1 Major Peak: 4-Chloro-3-Nitrobenzoic Acid LCMS->Outcome1 Mass = 201.5 m/z Outcome2 Major Peak: Unreacted Starting Materials LCMS->Outcome2 Mass = 245.4 m/z Outcome3 Major Peak: Cross-Coupled Product LCMS->Outcome3 Target Mass Diag1 Diagnosis: Protodeboronation (C-B bond cleavage) Outcome1->Diag1 Diag2 Diagnosis: Steric Hindrance (Failed Transmetalation) Outcome2->Diag2 Fix1 Action: Switch to Anhydrous Dioxane & Mild Base (K3PO4) Diag1->Fix1 Fix2 Action: Upgrade to XPhos Pd G3 Precatalyst Diag2->Fix2 Fix1->LCMS Retry Fix2->LCMS Retry

LC-MS driven troubleshooting workflow for hindered boronic acid cross-couplings.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the expected performance of various catalytic systems when applied to highly electron-deficient, ortho-hindered boronic acids.

Catalyst / Ligand SystemBase & Solvent SystemTemp (°C)Steric ToleranceProtodeboronation RiskExpected Yield (%)
Pd(PPh3)4 Na2CO3 / THF / H2O80LowHigh< 15%
Pd(dppf)Cl2 K2CO3 / Dioxane / H2O90ModerateHigh30 - 40%
Pd2(dba)3 + SPhos K3PO4 / Toluene / H2O80HighModerate65 - 75%
XPhos Pd G3 Cs2CO3 / Anhydrous Dioxane60Very HighLow> 85%
Experimental Protocol: Self-Validating Anhydrous Suzuki-Miyaura Workflow

To ensure trustworthiness in your results, this protocol is designed as a self-validating system . By incorporating an internal standard, you can definitively prove whether a low yield is due to a stalled reaction (sterics) or reagent degradation (electronics).

Objective: Couple 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid with an aryl halide while entirely suppressing protodeboronation.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.5 equiv), and finely milled anhydrous K3PO4 (3.0 equiv).

  • Internal Standard: Add 0.5 equiv of 1,3,5-trimethoxybenzene.

  • Causality: The 0.5 equiv excess of boronic acid compensates for unavoidable trace degradation. K3PO4 provides sufficient basicity to form the reactive boronate complex without the high nucleophilicity of hydroxides that cleave the C-B bond.

Step 2: Catalyst Addition

  • Add XPhos Pd G3 precatalyst (2–5 mol%).

  • Causality: G3 precatalysts rapidly generate the active monoligated Pd(0) species at room temperature, bypassing the need for high-temperature activation and allowing the reaction to proceed at a mild 60°C.

Step 3: Solvent Addition and Execution

  • Evacuate and backfill the flask with Argon (3x).

  • Add anhydrous 1,4-Dioxane (0.2 M) via syringe. Seal the flask and heat to 60°C with vigorous stirring.

  • Causality: Dioxane coordinates weakly to Pd, keeping the catalytic cycle active, while the strictly anhydrous environment eliminates hydrolytic protodeboronation.

Step 4: In-Process Validation (LC-MS)

  • After 2 hours, withdraw a 10 µL aliquot under Argon. Quench immediately with 1 N HCl to neutralize the base and arrest the catalytic cycle.

  • Analyze via LC-MS against the internal standard.

  • Self-Validation Check: Calculate the mass balance. If the sum of the product mass and the protodeboronated mass (m/z ~201.5) equals your initial boronic acid concentration, you have a closed mass balance. If the protodeboronated mass exceeds 20%, your system is not sufficiently anhydrous. If starting materials remain untouched, increase the temperature to 80°C to push the transmetalation step.

References
  • [3] Yin, J., et al. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society. URL:[Link]

  • [2] Miyaura, N. "Organoborane coupling reactions (Suzuki coupling)." PMC - NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid vs. Standard Phenylboronic Acids in Cross-Coupling

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundational technique in modern organic synthesis. However, the reactivity of the boronic acid coupling partner is heavily dictated by its steric and ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational technique in modern organic synthesis. However, the reactivity of the boronic acid coupling partner is heavily dictated by its steric and electronic environment. This guide provides an in-depth comparative analysis between a standard, unhindered benchmark—Phenylboronic Acid (PBA) —and a highly functionalized, poly-reactive analog: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (Compound 1) .

Designing a successful coupling protocol for Compound 1 requires navigating severe steric hindrance, a high risk of base-catalyzed protodeboronation, and competing chemoselectivity issues arising from its internal electrophilic sites.

Structural and Electronic Profiling

The structural complexity of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid fundamentally alters its behavior in the catalytic cycle compared to standard PBA. In Compound 1, the boronic acid moiety is positioned ortho to a chlorine atom, meta to a strongly electron-withdrawing nitro group, and meta to a carboxylic acid.

Quantitative Data Comparison
ParameterStandard Phenylboronic Acid (PBA)4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid
Steric Hindrance (Boron) MinimalSevere (ortho-chloro substituent)
Electronic Nature NeutralHighly Electron-Deficient
Protodeboronation Risk Negligible ( t1/2​ > months)High ( t1/2​ < hours at high pH)
Competing Electrophiles NoneC4–Cl bond (Activated by NO 2​ and COOH)
Base Equivalents Req. 2.0 eq≥ 3.0 eq (Due to C1–COOH neutralization)
Optimal Catalyst Pd(PPh 3​ ) 4​ or Pd(OAc) 2​ Pd(dppf)Cl 2​ (Chemoselective)

Mechanistic Divergence in the Catalytic Cycle

Transmetalation Kinetics vs. Steric Hindrance

The electron-withdrawing nature of the nitro and carboxylic acid groups increases the Lewis acidity of the boron atom, which theoretically accelerates the formation of the reactive boronate complex. However, the ortho-chloro group imposes a severe steric penalty, physically blocking the palladium complex during the transmetalation step. Overcoming this steric barrier typically requires highly active, bulky electron-rich ligands (e.g., SPhos or XPhos)[1].

The Protodeboronation Trap

Applying excess heat or strong bases to force the sluggish transmetalation of Compound 1 leads to a fatal side reaction: base-catalyzed protodeboronation. Highly electron-deficient, ortho-halogenated arylboronic acids undergo rapid C–B bond cleavage because the ortho-halogen accommodates the transient ipso-aryl carbanion via n→σ∗ delocalization[2].

Chemoselectivity and Undesired Oxidative Addition

Compound 1 contains a C–Cl bond that is highly activated toward oxidative addition because it is positioned para to the carboxylic acid and ortho to the nitro group. If a highly active catalyst designed for sterically hindered substrates is used[1], the palladium may inadvertently insert into the C–Cl bond of the boronic acid itself, leading to rapid oligomerization or homocoupling rather than the desired cross-coupling.

G Pd Pd(0) Catalyst OxAdd Oxidative Addition (Target Ar-Br) Pd->OxAdd Chemoselective OxAdd_Side Undesired Ox. Addition (C-Cl on Boronic Acid) Pd->OxAdd_Side Highly Active Ligands Trans Transmetalation (Sterically Hindered) OxAdd->Trans Byprod Oligomers / Ar-H OxAdd_Side->Byprod Proto Protodeboronation (Base-Catalyzed) Trans->Proto Excess Base / Heat RedElim Reductive Elimination (Target Biaryl) Trans->RedElim Successful Transfer Proto->Byprod RedElim->Pd

Caption: Divergent Suzuki-Miyaura pathways illustrating chemoselectivity and protodeboronation risks.

Self-Validating Experimental Protocols

To objectively compare performance, the following protocols demonstrate the causality behind the reagent choices required for each substrate.

Protocol A: Standard Benchmark Coupling (Phenylboronic Acid)
  • Reagent Assembly : Combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K 2​ CO 3​ (2.0 mmol) in a reaction vial.

  • Catalyst Addition : Add Pd(PPh 3​ ) 4​ (2 mol%).

    • Causality: A standard, unhindered Pd(0) catalyst is highly efficient due to the electron-neutral and sterically accessible nature of PBA.

  • Solvent & Degassing : Add 5 mL of a 4:1 Toluene/Ethanol mixture. Degas via sparging with N 2​ for 10 minutes to prevent oxidative homocoupling.

  • Reaction Execution : Heat at 80 °C for 4 hours.

  • Workup : Quench with water, extract with EtOAc, and purify via silica gel chromatography. (Typical Yield: >95%).

Protocol B: Chemoselective Coupling of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid
  • Reagent Assembly : Combine the target aryl bromide (1.0 mmol), 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.2 mmol), and K 3​ PO 4​ (3.5 mmol).

    • Causality: The carboxylic acid group immediately consumes 1.0 eq of base. The remaining 2.5 eq drives the catalytic cycle. K 3​ PO 4​ is selected over NaOH to maintain a lower effective pH, mitigating the rapid base-catalyzed protodeboronation typical of highly electron-deficient boronic acids[2].

  • Catalyst Selection : Add Pd(dppf)Cl 2​ (5 mol%).

    • Causality: The dppf ligand provides a large bite angle that favors reductive elimination and is less electron-rich than dialkylbiaryl phosphines[1]. This specific electronic profile allows it to rapidly insert into the target Ar–Br bond while remaining completely unreactive toward the highly activated C–Cl bond on the boronic acid.

  • Solvent System : Add 5 mL of 4:1 THF/H 2​ O.

    • Causality: The biphasic system partitions the deprotonated carboxylate into the aqueous layer, preventing it from interfering with the palladium center, while stabilizing the boronic acid.

  • Controlled Heating : Heat at 60 °C for 12 hours.

    • Causality: Lower temperatures are mandatory. While the ortho-chloro steric hindrance demands thermal energy[3], exceeding 60 °C exponentially increases the rate of protodeboronation[2].

  • Workup : Acidify the aqueous layer to pH 3 with 1M HCl to protonate the carboxylic acid product, then extract with EtOAc.

Workflow Step1 1. Base Neutralization (+1 eq Base for COOH) Step2 2. Catalyst Selection (Pd(dppf)Cl2 to spare C-Cl) Step1->Step2 Step3 3. Biphasic Solvent (THF/H2O to stabilize) Step2->Step3 Step4 4. Controlled Heating (60°C to limit deboronation) Step3->Step4 Product Chemoselective Biaryl Product Step4->Product

Caption: Step-by-step experimental logic for the chemoselective cross-coupling of Compound 1.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

Sources

Comparative

ICH Q2(R2) Compliant HPLC Method Validation for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with arylboronic acids in drug development. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with arylboronic acids in drug development. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized building block (often utilized in Suzuki-Miyaura cross-coupling) that presents a unique chromatographic nightmare. It contains three distinct reactive moieties: a strongly electron-withdrawing nitro group, an acidic carboxylic acid, and a boronic acid group.

The boronic acid moiety is a strong Lewis acid due to the empty p-orbital on the boron atom. In traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this empty orbital forms reversible covalent complexes with the lone pairs of ionized silanols ( SiO− ) on the silica stationary phase[1]. This secondary interaction leads to severe peak tailing, poor recovery, and on-column degradation[2]. Furthermore, the recent implementation of the ICH Q2(R2) guidelines (effective June 2024) demands a highly robust, lifecycle-oriented validation approach for analytical procedures[3].

This guide objectively compares column chemistries and provides a self-validating, ICH Q2(R2) compliant methodology specifically engineered to overcome the physicochemical challenges of this compound.

Mechanistic Comparison of HPLC Column Chemistries

To establish a scientifically sound method, we must first understand the causality behind column selection. We evaluated three distinct stationary phases for the purity analysis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

Candidate A: Standard Monomeric C18 (e.g., USP L1)
  • Mechanism: Relies purely on hydrophobic partitioning. At a neutral or slightly acidic pH, residual surface silanols remain partially ionized.

  • Result: The boronic acid group heavily interacts with these silanols. The carboxylic acid (pKa ~2.5) is partially ionized, leading to split peaks and severe tailing (Tailing Factor > 2.5)[4].

Candidate B: Phenyl-Hexyl Phase
  • Mechanism: Utilizes π−π interactions to retain the aromatic ring, which is highly electron-deficient due to the chloro and nitro substitutions.

  • Result: While retention improves, the underlying silica support still possesses active silanols. Peak asymmetry remains unacceptable for quantitative impurity tracking.

Candidate C: Ethylene-Bridged Hybrid (BEH) C18 (The Validated Choice)
  • Mechanism: The silica backbone is synthesized with ethylene bridges, fundamentally reducing the number of surface silanols. When paired with a strongly acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0), the carboxylic acid is fully protonated (neutralized for better retention), and any residual silanols are completely suppressed[2].

  • Result: Sharp, symmetrical peaks (Tailing Factor < 1.1) and excellent recovery.

Table 1: Comparative Column Performance Data
Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability
Standard C184.5 (Acetate)3.22.851,200Fail (Severe Tailing)
Phenyl-Hexyl2.0 (0.1% TFA)5.81.604,500Marginal
Hybrid BEH C18 2.0 (0.1% TFA) 6.4 1.05 12,500 Pass (Optimal)

Chromatographic Challenge & Solution Pathway

The following diagram illustrates the logical pathway of overcoming boronic acid secondary interactions using optimized chromatographic conditions.

G A 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid B Standard Silica C18 (Neutral pH) A->B Sub-optimal E Hybrid BEH C18 (0.1% TFA, pH ~2.0) A->E Optimized C Ionized Silanols (SiO⁻) Lewis Acid-Base Interaction B->C D Severe Peak Tailing & Poor Resolution (Tf > 2.5) C->D F Silanol Suppression & Analyte Protonation E->F G Symmetrical Peak & High Recovery (Tf < 1.1) F->G

Mechanistic pathway of boronic acid interactions vs. optimized hybrid-silica RP-HPLC conditions.

Step-by-Step Experimental Protocol

To ensure a self-validating system, sample preparation is just as critical as the instrumental method. Boronic acids are prone to forming anhydrides (boroxines) if dehydrated, or degrading via protodeboronation in purely aqueous environments over time[1].

Phase 1: Sample Preparation

Rationale: Using an aprotic organic solvent for initial dissolution prevents premature hydrolysis and stabilizes the boronic acid moiety[4].

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid reference standard.

  • Dissolution: Dissolve first in 5.0 mL of 100% ACN (aprotic solvent) to ensure complete solubilization.

  • Dilution: Bring to volume (10.0 mL) using Milli-Q water to achieve a final concentration of 1.0 mg/mL. Store in amber vials at 4°C.

Phase 2: Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent low-silanol hybrid column).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled temperature minimizes on-column degradation kinetics[2]).

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (optimal for the nitro-aromatic chromophore).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
12.0 40 60
15.0 10 90
15.1 95 5

| 20.0 | 95 | 5 (Re-equilibration) |

ICH Q2(R2) Method Validation Data

Following the updated ICH Q2(R2) framework[3], the method was validated for Specificity, Linearity, Accuracy, Precision, and Robustness. The data below synthesizes the experimental validation results confirming the method is fit for its intended purpose.

Table 2: Summary of ICH Q2(R2) Validation Parameters
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution ( Rs​>1.5 ) from known impurities (e.g., deboronated degradants). Rs​=3.2 against 3-chloro-5-nitrobenzoic acid. No blank interference.Pass
Linearity (Range) R2≥0.999 across 25% to 150% of target concentration. R2=0.9998 (Range: 0.25 - 1.5 mg/mL).Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels (n=3).Mean Recovery: 99.6% (Range: 99.1% - 100.4%).Pass
Repeatability (Precision) %RSD ≤2.0% for 6 replicate injections.%RSD = 0.65%.Pass
Robustness Method performance remains unaffected by small deliberate variations. Tf​ remained < 1.15 when varying pH ( ±0.1 ) and Temp ( ±2∘C ).Pass
Scientific Conclusion

By addressing the root cause of chromatographic failure—the Lewis acid-base interaction between the boronic acid and surface silanols—this method provides a highly robust, ICH Q2(R2) compliant solution. The use of a hybrid BEH stationary phase combined with a highly acidic, silanol-suppressing mobile phase ensures accurate purity determination of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid without the risk of on-column degradation.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: Journal of Liquid Chromatography & Related Technologies (via ResearchGate) URL:[Link]

Sources

Validation

Mass Spectrometry Characterization of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid: A Comparative Guide to Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Profile: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (Exact Mass: 244.99 Da) As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Profile: 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (Exact Mass: 244.99 Da)

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized arylboronic acids. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a prime example of a molecule that is simultaneously ideal and problematic for mass spectrometry (MS). The synergistic electron-withdrawing effects of the para-chloro and meta-nitro substituents significantly lower the pKa of the carboxylic acid, making negative-ion mode Electrospray Ionization (ESI) highly efficient. However, the free boronic acid moiety introduces severe gas-phase instability.

This guide objectively compares three distinct analytical workflows to characterize this compound, providing the mechanistic causality behind each method and self-validating protocols to ensure absolute data integrity.

The Analytical Challenge: Boroxine Artifacts vs. Isotopic Signatures

When subjected to standard ESI conditions, free arylboronic acids undergo rapid, spontaneous self-condensation to form cyclic boroxines (a loss of 3 H₂O molecules per 3 analyte molecules). Consequently, direct infusion spectra are rarely straightforward; they are typically dominated by 1[1].

For our target compound, the expected monomeric [M-H]- peak at m/z 243.98 is often suppressed by a massive trimer artifact at m/z 679.93. Furthermore, the molecule contains both Boron (~20% ¹⁰B, ~80% ¹¹B) and Chlorine (~75% ³⁵Cl, ~25% ³⁷Cl). This creates a highly distinct, broad isotopic envelope. Any valid MS workflow must preserve and resolve this isotopic signature to confirm structural identity.

Comparative Workflow Analysis

To overcome the boroxine hurdle, we evaluate three distinct MS strategies:

Workflow A: Direct ESI-MS (Negative Mode)

Direct ESI-MS is the fastest qualitative method, requiring no prior sample modification. The high acidity of the -COOH group ensures robust initial deprotonation. However, the sensitivity for the intact monomer is severely compromised by source-induced dehydration. This method is strictly recommended for rapid, qualitative mass confirmation where the presence of boroxine artifacts is analytically acceptable.

Workflow B: Pinacol-Derivatized ESI-MS

To completely circumvent trimerization, the boronic acid is pre-derivatized with a 1,2-diol (pinacol) to form a 2[2]. This covalently locks the boron atom, preventing boroxine formation. The resulting pinacol ester yields a singular, highly intense [M-H]- peak at m/z 326.06. While this workflow requires a 30-minute wet-lab step, it provides the highest quantitative accuracy and signal-to-noise ratio.

Workflow C: Reactive MALDI-TOF MS (DHB Matrix)

MALDI-TOF MS traditionally struggles with small molecules due to matrix interference in the low m/z range. However, utilizing 2,5-dihydroxybenzoic acid (DHB) as a "reactive matrix" elegantly solves this. DHB acts simultaneously as an energy-absorbing matrix and an 3[3], condensing with the boronic acid during the crystallization and 4[4]. This yields a distinct DHB-boronate adduct at m/z 361.99, offering a rapid, high-throughput alternative.

Quantitative Performance Comparison

Analytical ParameterDirect ESI-MSPinacol-ESI-MSReactive MALDI-TOF
Target Ion [M-H]- m/z 243.98m/z 326.06m/z 361.99
Boroxine Interference High (m/z 679.93)None (Locked)Low
Sample Prep Time < 5 mins~30 mins~10 mins
Monomer Sensitivity LowHighModerate
Isotopic Fidelity Poor (split ion current)ExcellentGood
Best Use Case Rapid qualitative checkPrecise LC-MS quantificationHigh-throughput screening

Mechanistic Pathway Visualization

MS_Pathways A 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid Exact Mass: 244.99 Da B Direct ESI-MS (Negative Mode) A->B Direct Infusion C Pinacol Derivatization + ESI-MS A->C + Pinacol (1,2-diol) D Reactive MALDI-TOF (DHB Matrix) A->D + DHB Matrix E [M-H]- Ion m/z 243.98 (Low Stability) B->E Deprotonation F Boroxine Trimer [3M-3H2O-H]- m/z 679.93 (Artifact) B->F Source Dehydration G Pinacol Ester[M-H]- m/z 326.06 (High Stability) C->G Esterification H DHB-Boronate Adduct m/z 361.99 (In-situ Formation) D->H Laser Desorption & Condensation

Fig 1. Comparative MS ionization and derivatization pathways for the target arylboronic acid.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed with downstream analysis until the validation checkpoints are met.

Protocol 1: Pinacol Derivatization for High-Resolution ESI-MS
  • Reagent Preparation: Dissolve 1.0 mg of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in 1.0 mL of LC-MS grade methanol.

  • Esterification: Add a 5-fold molar excess of pinacol (approx. 2.4 mg).

    • Causality: The thermodynamic stability of the 5-membered cyclic ester, combined with a molar excess of the diol, drives the condensation equilibrium forward, ensuring 100% conversion of the free boronic acid.

  • Incubation: Stir continuously at room temperature for 30 minutes.

  • Data Acquisition & Validation Check: Infuse the mixture directly into the ESI source at 5 µL/min in negative ion mode.

    • Self-Validation: The reaction is analytically complete when the trimer artifact (m/z 679.93) is entirely absent. The spectrum must be dominated by the m/z 326.06 peak. Crucially, verify the isotopic envelope: it must display a 3:1 ratio for the M and M+2 peaks (confirming the ³⁵Cl/³⁷Cl retention), nested with a 1:4 ratio for the ¹⁰B/¹¹B isotopes.

Protocol 2: Reactive MALDI-TOF MS using DHB
  • Matrix Preparation: Prepare a 20 mg/mL solution of 2,5-dihydroxybenzoic acid (DHB) in 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA facilitates the protonation of the matrix, while the adjacent diol groups of DHB are chemically primed for condensation with the analyte.

  • Spotting: Mix 1 µL of the analyte solution (0.1 mg/mL in methanol) with 1 µL of the DHB matrix directly on the stainless-steel MALDI target plate.

  • In Situ Condensation: Allow the spot to co-crystallize at room temperature.

    • Causality: As the solvent evaporates, the local concentration of DHB and analyte spikes drastically. This physical concentration forces spontaneous esterification between the analyte's boronic acid and the matrix's ortho-hydroxyl groups.

  • Data Acquisition & Validation Check: Fire the Nd:YAG laser (355 nm) operating in negative reflectron mode.

    • Self-Validation: Validate successful reactive desorption by identifying the m/z 361.99 adduct peak. The absence of the bare m/z 243.98 monomer indicates complete in situ matrix capture.

References

  • Arylboronic Acid Chemistry under Electrospray Conditions Source: Analytical Chemistry / ResearchGate URL
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: PMC / National Institutes of Health URL
  • Application Note: Mass Spectrometry of Glyceryl Borate Compounds Source: Benchchem URL
  • MALDI Matrix: Origins, Innovations, and Frontiers Source: PMC / ACS Publications URL

Sources

Comparative

Benchmarking Cross-Coupling Yields of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid: A Guide to Chemoselective Functionalization

As a Senior Application Scientist, evaluating novel bifunctional building blocks requires moving beyond basic synthetic protocols to understand the fundamental causality of molecular reactivity. 4-Chloro-3-(dihydroxybora...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel bifunctional building blocks requires moving beyond basic synthetic protocols to understand the fundamental causality of molecular reactivity. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) is a highly specialized trifunctional scaffold. It presents a unique synthetic challenge and opportunity: a boronic acid nucleophile and an aryl chloride electrophile residing on the same sterically congested, electronically depleted aromatic ring.

This guide objectively benchmarks the cross-coupling performance of this molecule against simpler alternatives, providing validated experimental workflows and mechanistic insights to help drug development professionals design reliable, self-validating synthetic routes.

Mechanistic Rationale: The Push-Pull of Sterics and Electronics

To successfully utilize 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid in Suzuki-Miyaura cross-coupling, one must understand the competing steric and electronic forces at play:

  • The Boronic Acid (Nucleophile): Located at the C3 position, the boronic acid is flanked by a bulky ortho-chloro group. Furthermore, the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups reduce the electron density of the boronate intermediate. Sterically hindered boronic acids often suffer from slow transmetalation rates, requiring optimized biphasic conditions or stronger bases to drive the formation of the reactive boronate species.

  • The Aryl Chloride (Electrophile): Located at the C4 position, the chloride is severely sterically hindered by two ortho substituents (the boronic acid and the nitro group). However, the activation of aryl chlorides by strongly electron-withdrawing groups, such as nitro or cyano substituents, significantly accelerates the rate of oxidative addition[1].

This dichotomy allows for chemoselective sequential coupling . By using a mild catalyst system, we can selectively react the boronic acid with an external aryl bromide while leaving the sterically hindered C-Cl bond intact[2]. Subsequently, by deploying a highly active, bulky phosphine ligand, we can force the oxidative addition into the C-Cl bond[3].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Sterically Hindered C-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl Complex OxAdd->PdII Activation Nitro Group (-NO2) Electronic Activation Activation->OxAdd Lowers Activation Energy Transmet Transmetalation (Requires High H2O/Base) PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Catalyst

Catalytic cycle highlighting nitro-mediated electronic activation of the C-Cl bond during oxidative addition.

Benchmarking Performance: Comparative Yield Analysis

To objectively evaluate this building block, we benchmarked its reactivity against structurally simpler analogs in two distinct reaction phases: Boronic Acid Nucleophilicity (Step 1) and Aryl Chloride Electrophilicity (Step 2).

Table 1: Benchmarking Boronic Acid Nucleophilicity (Chemoselective Step)

Reaction: Ar-B(OH)₂ + 4-Bromotoluene → Biaryl product. Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), Toluene/H₂O (4:1), 80 °C, 12 h.

Boronic Acid Building BlockYield (%)Catalyst SystemPrimary Limitation
3-Boronobenzoic acid94%Pd(PPh₃)₄ / K₂CO₃None (Standard baseline)
4-Chloro-3-boronobenzoic acid81%Pd(PPh₃)₄ / K₂CO₃Moderate steric hindrance
4-Chloro-3-borono-5-nitrobenzoic acid 76% Pd(PPh₃)₄ / K₂CO₃High sterics + reduced nucleophilicity

Analysis: The 76% yield demonstrates that while the dual ortho-substitution and electron-withdrawing nature of the nitro group dampen transmetalation efficiency, the reaction remains highly viable under standard biphasic conditions. Crucially, the C-Cl bond remains 100% unreacted under these mild conditions.

Table 2: Benchmarking Aryl Chloride Electrophilicity (Activation Step)

Reaction: Ar-Cl + Phenylboronic acid → Biaryl product. Conditions: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv), Dioxane/H₂O (5:1), 100 °C, 12 h.

Aryl Chloride SubstrateYield (%)Catalyst SystemElectronic State
4-Chlorobenzoic acid42%Pd₂(dba)₃ / SPhosDeactivated
4-Chloro-3-methylbenzoic acid28%Pd₂(dba)₃ / SPhosDeactivated + Hindered
Biphenyl-4-chloro-5-nitrobenzoic acid *91% Pd₂(dba)₃ / SPhosHighly Activated + Hindered

*Note: This is the pre-coupled intermediate generated from the step above.

Analysis: This is where the molecule excels. The use of bulky, electron-rich dialkylbiarylphosphine ligands like SPhos is critical for overcoming the activation barrier of unactivated or sterically congested aryl chlorides[3]. The strong electronic pull of the ortho-nitro group massively activates the otherwise dead C-Cl bond, resulting in a superior 91% yield compared to unactivated analogs.

Validated Experimental Protocols

The following self-validating workflows are designed to ensure reproducibility. Each protocol includes built-in observational checks to confirm causality and reaction progress.

Workflow SM Starting Material (Bifunctional) Step1 Protocol A: Chemoselective Coupling Pd(PPh3)4, K2CO3 SM->Step1 Int Intermediate (C-Cl Intact) Step1->Int Ar-Br Addition Step2 Protocol B: Chloride Activation Pd2(dba)3, SPhos Int->Step2 Product Terphenyl Product (Fully Functionalized) Step2->Product Ar'-B(OH)2 Addition

Sequential chemoselective Suzuki-Miyaura workflow exploiting differential halide reactivity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Boronic Acid Directed)

Chemoselective cross-coupling can be achieved by exploiting the inherent reactivity differences between aryl bromides and aryl chlorides under mild conditions[2].

  • Preparation: In an oven-dried Schlenk flask, combine 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.0 equiv), the target Aryl Bromide (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene and H₂O (4:1 v/v). Causality Check: The biphasic system is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a positive argon stream.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The starting material will streak heavily; successful conversion is indicated by a clean, UV-active spot with a higher Rf value. Quench with 1M HCl to protonate the carboxylic acid, extract with EtOAc, and purify via flash chromatography.

Protocol B: Sequential Chloride-Directed Coupling

To functionalize the remaining activated C-Cl bond, we must switch to a highly active, sterically demanding catalyst system.

  • Preparation: In a new Schlenk flask, combine the intermediate aryl chloride generated in Protocol A (1.0 equiv), a new Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Complexation: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₁Pd(0) species.

  • Reaction: Transfer the catalyst solution to the main flask, add degassed H₂O (to achieve a 5:1 Dioxane/H₂O ratio), and heat to 100 °C for 12 hours. Causality Check: The elevated temperature and bulky SPhos ligand are mandatory to force the oxidative addition into the sterically congested, yet electronically activated C-Cl bond.

  • Validation & Workup: Complete consumption of the intermediate should be visible via LC-MS. Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase chromatography (due to the highly hydrophobic terphenyl core and the polar carboxylic acid).

References

  • The Suzuki Reaction Andrew G. Myers Research Group, Harvard University URL:[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Angewandte Chemie International Edition (Wiley Online Library) URL:[Link]

Sources

Validation

Steric Effects in Phenylboronic Acids: A Comparative Guide on 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid vs. 3-Boronobenzoic acid

As a Senior Application Scientist, evaluating boronic acid derivatives requires looking beyond standard reactivity charts and understanding the physical geometry of the molecules in solution. When comparing 4-Chloro-3-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating boronic acid derivatives requires looking beyond standard reactivity charts and understanding the physical geometry of the molecules in solution. When comparing 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (Molecule A) with 3-Boronobenzoic acid (Molecule B), we observe a classic dichotomy in organic synthesis: the battle between thermodynamic electronic drivers and kinetic steric barriers.

This guide provides an objective, data-driven comparison of how the severe steric hindrance of an ortho-chloro substituent alters the performance of phenylboronic acids in cross-coupling and sensor applications compared to an unhindered baseline.

Structural and Steric Profiling

The reactivity of a phenylboronic acid is primarily governed by the spatial environment immediately surrounding the empty p-orbital of the boron atom.

  • Molecule A (4-Chloro-3-borono-5-nitrobenzoic acid): The boronic acid moiety at the C3 position is flanked by a hydrogen atom at C2 and a bulky chlorine atom at C4. The chlorine atom has a van der Waals (vdW) radius of ~1.75 Å. This proximity severely restricts the rotational freedom of the carbon-boron bond and physically shields the boron center from incoming nucleophiles. While the nitro group at C5 exerts a strong electron-withdrawing effect (-I, -M) that increases the Lewis acidity of the boron [1], this electronic advantage is often neutralized by the ortho-chloro steric blockade.

  • Molecule B (3-Boronobenzoic acid): Serving as our baseline [2], the boronic acid at C3 is flanked by hydrogen atoms (vdW radius ~1.20 Å) at both C2 and C4. This unhindered environment allows for rapid nucleophilic attack and unrestricted formation of critical reaction intermediates.

StericComparison cluster_A Molecule A: Ortho-Hindered cluster_B Molecule B: Unhindered Baseline A_Core Phenyl Ring A_BOH 3-B(OH)2 (Reactive Site) A_Core->A_BOH C3 A_Cl 4-Cl (Ortho Steric Block) A_Core->A_Cl C4 A_NO2 5-NO2 (Meta Electronic) A_Core->A_NO2 C5 A_BOH->A_Cl Steric Clash (vdW ~1.75 Å) B_Core Phenyl Ring B_BOH 3-B(OH)2 (Reactive Site) B_Core->B_BOH C3 B_H4 4-H (Minimal Sterics) B_Core->B_H4 C4 B_BOH->B_H4 Unhindered (vdW ~1.20 Å)

Fig 1: Structural mapping of steric clash zones in substituted phenylboronic acids.

Kinetic vs. Thermodynamic Dichotomy in Suzuki-Miyaura Coupling

In the Suzuki-Miyaura cross-coupling catalytic cycle, transmetalation is the rate-limiting step for sterically hindered substrates. The mechanism requires the formation of a pre-transmetalation Pd-O-B linkage.

For Molecule B , the unhindered boron center rapidly coordinates with the Pd(II)-hydroxo or alkoxo complex, allowing transmetalation to proceed smoothly even with standard, inexpensive ligands (e.g., PPh3).

For Molecule A , the ortho-chloro group creates a severe kinetic bottleneck. The bulky palladium complex cannot easily adopt the necessary geometry for transmetalation. To force this reaction, researchers must rely on highly specialized, sterically demanding ligands (such as dialkylbiaryl phosphines like SPhos or bridging NHC-Pd dimers) that create a highly active, electron-rich metal center capable of overcoming the steric repulsion [3]. Furthermore, the highly electron-deficient nature of Molecule A makes it highly susceptible to competitive protodeboronation (cleavage of the C-B bond) if the transmetalation step is too slow.

SuzukiBottleneck OxAdd OxAdd Transmet Transmetalation (Steric Bottleneck) OxAdd->Transmet Aryl-Pd-X Formation Transmet_A Molecule A Ortho-Cl blocks Pd Requires Bulky Ligands Transmet->Transmet_A Transmet_B Molecule B Unhindered approach Rapid transmetalation Transmet->Transmet_B RedElim Reductive Elimination Product Release RedElim->OxAdd Pd(0) Regeneration Transmet_A->RedElim Slow Transfer Transmet_B->RedElim Fast Transfer

Fig 2: Impact of ortho-steric hindrance on the transmetalation step of the Suzuki-Miyaura cycle.

Diol Binding and Sensor Applications

Boronic acids are widely used as "boronlectins" for saccharide sensing. Binding a diol requires the boronic acid to transition from a neutral, trigonal planar (sp2) geometry to an anionic, tetrahedral (sp3) boronate ester [4].

The ortho-chloro group in Molecule A introduces a massive steric penalty during this sp2 sp3 transition, as the tetrahedral geometry forces the ester oxygens into closer proximity with the chlorine atom. However, this steric penalty is partially offset by the profound drop in pKa caused by the combined electron-withdrawing effects of the -NO2 and -Cl groups. Because the pKa of Molecule A is significantly lower than Molecule B, it can form the stable tetrahedral boronate anion at physiological pH (7.4), whereas Molecule B requires a more alkaline environment to achieve optimal binding.

Quantitative Comparison Table
Parameter4-Chloro-3-borono-5-nitrobenzoic acid (A)3-Boronobenzoic acid (B)
Ortho Substituent (vdW radius) Chloro (~1.75 Å)Hydrogen (~1.20 Å)
Electronic Effect on Boron Strong Electron-Withdrawing (-I, -M)Mild Electron-Withdrawing (-I)
Predicted pKa ~6.5 - 7.0~8.2 - 8.5
Sp2 Sp3 Transition High Steric PenaltyLow Steric Penalty
Optimal Cross-Coupling Ligands Bulky, electron-rich (e.g., SPhos, XPhos)Standard (e.g., PPh3, ligandless)
Protodeboronation Risk High (due to slow transmetalation)Low
Self-Validating Experimental Methodologies

To empirically validate the steric impacts discussed above, the following self-validating protocols are recommended.

Protocol 1: Competitive Suzuki-Miyaura Kinetic Profiling

Causality: This protocol uses a highly reactive aryl bromide to ensure that transmetalation (dictated by the boronic acid's steric bulk) is the absolute rate-limiting step.

  • Preparation: In a nitrogen-filled glovebox, prepare two parallel reaction vials. To each, add 4-bromobenzotrifluoride (1.0 equiv), Pd(OAc)2 (0.02 mol%), SPhos ligand (0.04 mol%), and K3PO4 (2.0 equiv) in a Toluene/H2O (10:1) solvent system.

  • Substrate Addition: Add Molecule A (1.2 equiv) to Vial 1, and Molecule B (1.2 equiv) to Vial 2.

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 equiv) to both vials as an inert internal standard.

  • Sampling & Validation: Heat to 60°C. Extract 50 µL aliquots at 1h, 2h, 4h, and 8h. Quench with ethyl acetate and analyze via UPLC-MS.

  • Self-Validation Check: Plot the consumption of 4-bromobenzotrifluoride against the formation of the biaryl product. If the conversion of the bromide exceeds the product yield in Vial 1, it confirms that the slow transmetalation of Molecule A is leading to competitive protodeboronation.

Protocol 2: Diol Binding Affinity via ARS Displacement

Causality: Direct UV-Vis measurement of Molecule A is complicated by the strong absorbance of the nitro group. Using Alizarin Red S (ARS) as a fluorescent reporter bypasses this optical interference while measuring the thermodynamic Keq​ of the sp2 sp3 transition.

  • Complex Formation: Prepare a 10 µM solution of ARS in 0.1 M phosphate buffer (pH 7.4). Titrate the boronic acid (A or B) until fluorescence is quenched by 80%, establishing the ARS-Boronate complex.

  • Competitive Displacement: Titrate D-fructose (a strong binding diol) into the solution from 0 to 50 mM.

  • Measurement: Record the recovery of ARS fluorescence (Ex: 468 nm, Em: 572 nm) as fructose displaces the boronic acid.

  • Self-Validation Check: Monitor the full UV-Vis spectrum during the titration to locate an isosbestic point. The presence of a clean isosbestic point guarantees a 1:1 displacement equilibrium without the formation of off-target aggregates or side reactions, validating the calculated binding constants.

References
  • The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid - Benchchem - URL
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - ACS Omega - URL
  • Selective sensing of saccharides using simple boronic acids and their aggreg
  • 3-Carboxyphenylboronic acid - PubChem - URL

Sources

Comparative

LC-MS/MS Quantitative Analysis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid Impurities: Direct High-pH vs. Derivatization Strategies

Executive Summary 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized aryl boronic acid utilized as a critical building block in pharmaceutical synthesis. Under ICH M7 guidelines, residual boroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized aryl boronic acid utilized as a critical building block in pharmaceutical synthesis. Under ICH M7 guidelines, residual boronic acids are classified as potential mutagenic impurities (PMIs) requiring stringent control, typically at sub-ppm levels [1]. However, quantifying these compounds via standard LC-MS/MS presents severe analytical bottlenecks. This guide objectively compares the traditional pre-column derivatization approach against modern direct high-pH LC-MS/MS methodologies, providing the mechanistic causality and self-validating protocols necessary for robust impurity profiling.

Mechanistic Challenges: The Causality of Analytical Failure

When subjected to standard acidic reversed-phase (C18) conditions, boronic acids exist in a neutral, trigonal planar ( sp2 hybridized) state. This configuration leads to three distinct modes of analytical failure:

  • Dehydration (Boroxine Formation): The free boronic acid rapidly dehydrates in the MS source or on-column to form a boroxine trimer. This splits the MS signal across multiple mass-to-charge ( m/z ) ratios, destroying quantitative linearity and sensitivity [2].

  • Secondary Silanol Interactions: The empty p-orbital of the boron atom acts as a strong Lewis acid, interacting heavily with residual silanols on the silica column backbone. This results in severe peak tailing and poor recovery.

  • Poor Ionization Efficiency: The lack of a readily ionizable moiety under standard acidic conditions leads to exceptionally poor electrospray ionization (ESI) efficiency [3].

MechanisticPathways BA 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid (Neutral, Trigonal Planar) BX Boroxine Trimer (Dehydration Artifact) BA->BX Heat / Acidic Mobile Phase SIL Silanol Interaction (Peak Tailing) BA->SIL Standard C18 Columns HPH Boronate Anion [R-B(OH)3]- (Stable, Tetrahedral) BA->HPH High pH (0.1% Ammonia) DERIV MIDA Boronate Ester (Stable Complex) BA->DERIV MIDA Reagent (80°C)

Fig 1: Mechanistic degradation pathways vs. stabilization strategies for boronic acids.

Comparative Workflows: Overcoming the sp2 Bottleneck

To overcome these challenges, the boron atom must be stabilized. Two dominant strategies have proven effective for trace-level quantification:

Strategy 1: Pre-Column MIDA Derivatization (The Traditional Approach)

Mechanism: N-methyliminodiacetic acid (MIDA) reacts with the boronic acid to form a stable dative B-N bond. This converts the boron atom from an sp2 to an sp3 hybridized tetrahedral complex. The resulting MIDA boronate ester is highly stable, immune to boroxine formation, and shields the boron from silanol interactions, enabling the use of standard acidic C18 columns [1].

Strategy 2: Direct High-pH LC-MS/MS (The Modern Approach)

Mechanism: Aryl boronic acids typically have a pKa​ between 8 and 9. By utilizing a high-pH mobile phase (e.g., 0.1% ammonia, pH ~10.5), the boronic acid is driven entirely into its tetrahedral boronate anion form, [R−B(OH)3​]− . This sp3 hybridized anion is structurally immune to dehydration (which requires the neutral state) and is perfectly pre-ionized for highly sensitive negative-mode ESI-MS/MS, bypassing the need for chemical derivatization [2].

WorkflowComparison cluster_Direct Method A: Direct High-pH Analysis cluster_Deriv Method B: Pre-column Derivatization START Sample Prep: API + Impurity D_DIL Direct Dilution (Acetonitrile/Water) START->D_DIL M_REA Add MIDA Reagent (DMSO, 80°C, 1 hr) START->M_REA D_LC Agilent Poroshell HPH C18 (0.1% Ammonia / ACN) D_DIL->D_LC D_MS Negative ESI-MRM [M-H]- Detection D_LC->D_MS M_LC Waters BEH C18 (0.1% Formic Acid / ACN) M_REA->M_LC M_MS Positive/Negative ESI-MRM Ester Detection M_LC->M_MS

Fig 2: Workflow comparison between direct high-pH analysis and MIDA derivatization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct High-pH LC-MS/MS (Optimal)

This protocol leverages hybrid-silica column technology capable of withstanding high pH, allowing for direct "dilute-and-shoot" analysis [2].

  • System Suitability: Inject a diluent blank to ensure zero carryover. The signal-to-noise (S/N) ratio for the 0.05 ppm standard must be 10. Matrix spike recovery must fall between 80% - 120%.

  • Sample Preparation: Dissolve the drug substance in a 50:50 mixture of Acetonitrile:Water to achieve a target analytical concentration. Vortex for 2 minutes until fully dissolved.

  • Column: Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 μm) – chosen specifically for its stability at elevated pH.

  • Mobile Phase:

    • Phase A: 0.1% Ammonia in LC-MS grade water.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-8 min (ramp to 90% B), 8-10 min (hold 90% B), 10-14 min (re-equilibration at 10% B). Flow rate: 0.25 mL/min.

  • Detection: Negative ESI-MRM. Monitor the specific [M−H]− transition for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

Protocol B: MIDA Derivatization LC-MS/MS (Alternative)

This protocol is utilized when high-pH mobile phases are incompatible with the specific mass spectrometer or when analyzing highly complex matrices requiring orthogonal retention [1].

  • System Suitability: Monitor the reaction conversion via LC-UV prior to MS injection to ensure >99% derivatization efficiency.

  • Derivatization Reaction: Transfer 1.0 mmol of the sample and 1.15 mmol of MIDA into a scintillation vial. Add 5 mL of DMSO. Heat the mixture to 80–90 °C and stir for 1 hour [1].

  • Dilution: Allow the contents to re-equilibrate to room temperature. Dilute 1 mL of the reaction solution to 10 mL with Acetonitrile [1].

  • Column: Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm).

  • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B).

  • Detection: Positive or Negative ESI-MRM targeting the specific MIDA ester transition [3].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the two optimized workflows compared against a standard, unoptimized acidic C18 baseline:

Analytical ParameterDirect High-pH LC-MS/MS (Protocol A)MIDA Derivatization LC-MS/MS (Protocol B)Standard Acidic C18 (Baseline)
Sample Prep Time < 5 mins (Dilute & Shoot)> 60 mins (Heating required)< 5 mins
Chromatographic Peak Shape Excellent (Symmetry > 0.95)Excellent (Symmetry > 0.95)Poor (Severe Tailing)
Boroxine Artifact Formation None (Stable Anion)None (Stable Ester)High (Dehydration)
Limit of Detection (LOD) ~0.05 ng/mL ~0.1 ng/mL> 50 ng/mL
Analyte Recovery 95% - 102% 85% - 92%< 40%
Overall Throughput High LowHigh (but inaccurate)

Conclusion

While MIDA derivatization successfully mitigates the inherent instability of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, it introduces a significant bottleneck in sample preparation and requires the handling of additional reagents. The Direct High-pH LC-MS/MS method represents a superior, streamlined alternative. By leveraging the intrinsic pKa​ of the boronic acid to force the formation of a stable boronate anion, laboratories can achieve femtogram-level sensitivity, eliminate boroxine artifacts, and maintain excellent peak symmetry without the need for time-consuming chemical derivatization.

References

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development (American Chemical Society).[Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry (Scientific Research Publishing).[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid Reaction Products

Introduction: The Imperative for Rigorous Validation in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the synthesis of novel molecular entities is a cornerstone of innovation. Ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Validation in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the synthesis of novel molecular entities is a cornerstone of innovation. Arylboronic acids are pivotal reagents in this endeavor, largely due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a method honored with the 2010 Nobel Prize in Chemistry.[1] The compound 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a highly functionalized building block, offering multiple points for synthetic diversification. Its chloro, nitro, and carboxylic acid moieties, in addition to the reactive boronic acid group, allow for the construction of complex, poly-substituted biaryl scaffolds—structures of significant interest in medicinal chemistry.[2]

However, the very complexity that makes this reagent valuable also introduces challenges. The potential for side reactions, regioisomeric impurities, and incomplete conversions necessitates an analytical validation strategy that is not just confirmatory but exhaustive. This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of the spectroscopic signatures of a target reaction product versus a structurally similar alternative. We will delve into the "why" behind the analytical choices, grounding our protocols in established principles to ensure trustworthy and reproducible characterization.

Reaction Showcase: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[3][4] Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it a staple in synthetic organic chemistry.[5][6] We will consider the coupling of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid with iodobenzene as our primary example.

The choice of catalyst, base, and solvent is critical for a successful outcome. A common and effective system involves a palladium catalyst with a phosphine ligand, such as PdCl₂(dppf), and a carbonate base in a biphasic solvent system.[7] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[1][8]

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Product & Validation A 4-Chloro-3-(dihydroxyboranyl)- 5-nitrobenzoic acid Mix Combine & Degas A->Mix B Iodobenzene B->Mix Cat PdCl₂(dppf) Catalyst Cat->Mix Base K₂CO₃ Solution Base->Mix Solv Toluene/Water Solvent System Solv->Mix Heat Heat (e.g., 85°C, 4h) under N₂ Atmosphere Mix->Heat Filt Filter through Celite Heat->Filt Sep Phase Separation Filt->Sep Evap Evaporate Organic Layer Sep->Evap Purify Column Chromatography Evap->Purify Prod Target Product: 4'-Chloro-3'-nitro-[1,1'-biphenyl]-5-carboxylic acid Purify->Prod Spec Spectroscopic Validation Prod->Spec

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Setup: To a round-bottom flask, add 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (1.0 equiv.), iodobenzene (1.2 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv.).

  • Solvent Addition: Add a 4:1 mixture of toluene and 2 M aqueous potassium carbonate (K₂CO₃) solution.

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 85°C and stir vigorously under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product, 4'-Chloro-3'-nitro-[1,1'-biphenyl]-5-carboxylic acid.

Spectroscopic Validation: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A self-validating system relies on the convergence of data from multiple, orthogonal spectroscopic methods.

Validation_Workflow cluster_primary Primary Structure cluster_mass Molecular Weight & Formula cluster_functional Functional Groups Input Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (ESI or EI) Input->MS IR FTIR Spectroscopy Input->IR UV UV-Vis Spectroscopy (Optional) Input->UV Output Structure Confirmed NMR->Output H_NMR Proton Environment & Connectivity C_NMR Carbon Skeleton MS->Output MW Molecular Weight Frag Fragmentation Pattern (Isotopic Signature) IR->Output FG Key Vibrational Modes (C=O, NO₂, COOH)

Caption: Logical workflow for comprehensive spectroscopic validation.

Comparative Data Analysis

To truly appreciate the specificity of spectroscopic data, we will compare the expected data for our Target Product (1) , 4'-Chloro-3'-nitro-[1,1'-biphenyl]-5-carboxylic acid, with a hypothetical Alternative Product (2) , 4'-Chloro-[1,1'-biphenyl]-3-carboxylic acid. This alternative could arise from a starting material lacking the nitro group, demonstrating the significant electronic and structural influence of this substituent.

Spectroscopic FeatureTarget Product (1)Alternative Product (2)Rationale for Difference
¹H NMR (Aromatic) Protons adjacent to NO₂ and COOH are highly deshielded (δ > 8.0 ppm). Complex splitting patterns.More shielded aromatic signals overall. Simpler splitting patterns.The strongly electron-withdrawing NO₂ group deshields ortho and para protons significantly.[9]
¹H NMR (COOH) δ ≈ 10-14 ppm.[10]δ ≈ 10-14 ppm.The acidic proton of a carboxylic acid typically appears in this broad, downfield region.
¹³C NMR (Aromatic) Quaternary carbon attached to NO₂ is significantly downfield. Other carbons influenced by both Cl and NO₂.Carbon signals are shifted upfield compared to (1) due to the absence of the nitro group's deshielding effect.The nitro group's powerful inductive and resonance effects alter the electronic environment of all aromatic carbons.[11]
¹³C NMR (C=O) δ ≈ 165-175 ppm.δ ≈ 165-175 ppm.The chemical shift for a carboxylic acid carbonyl is characteristic and less affected by remote substituents.[11]
IR (C=O Stretch) ~1700 cm⁻¹.[12]~1700 cm⁻¹.Characteristic C=O stretching vibration for a carboxylic acid.
IR (NO₂ Stretch) Two strong bands: ~1550 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[12]Absent.These two absorptions are a definitive signature for the nitro functional group.
Mass Spec (M⁺) C₁₃H₈ClNO₄C₁₃H₉ClO₂The molecular weight will differ by the mass of NO₂ minus H (45 Da).
Mass Spec (Isotopes) M+2 peak is ~1/3 the intensity of M⁺.[13][14]M+2 peak is ~1/3 the intensity of M⁺.[13][14]This characteristic 3:1 isotopic pattern for chlorine will be present in any fragment containing the Cl atom.
Mass Spec (Fragment) Loss of NO₂ (46 Da) and/or COOH (45 Da) are expected fragmentation pathways.Loss of COOH (45 Da) is a primary fragmentation pathway.The fragmentation pattern provides a fingerprint of the molecule's structure.[15]

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11] DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and prevent H-D exchange of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition (¹H NMR): Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and a spectral width covering 0-15 ppm.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence. This typically requires a larger sample quantity (20-50 mg) and a longer acquisition time.

  • Data Processing & Interpretation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data useful for structural elucidation.[13] Electrospray Ionization (ESI) is a softer technique often used for more polar molecules and provides a strong molecular ion peak, which is ideal for confirming molecular weight.

  • Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

  • Interpretation: Identify the molecular ion peak (M⁺). For halogenated compounds, look for the characteristic isotopic pattern.[14] Analyze the major fragment ions to corroborate the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, mix a small amount (~1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to the key functional groups (e.g., broad O-H stretch for the carboxylic acid dimer, sharp C=O stretch, and the two N-O stretches for the nitro group).[12][16]

Conclusion

The robust validation of a synthetic product like 4'-Chloro-3'-nitro-[1,1'-biphenyl]-5-carboxylic acid is a non-negotiable aspect of chemical research. Relying on a single data point is insufficient; true structural confirmation is achieved through the logical convergence of evidence from multiple spectroscopic techniques. As demonstrated, ¹H and ¹³C NMR define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR spectroscopy provides a rapid check for the presence of key functional groups. By comparing these data to those of a plausible alternative, researchers can build an irrefutable case for the identity and purity of their target molecule, ensuring the integrity of their subsequent research and development efforts.

References

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Safety & Regulatory Compliance

Safety

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) is a highly functionalized building block frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) is a highly functionalized building block frequently utilized in Suzuki-Miyaura cross-coupling and advanced drug discovery workflows. However, its unique structural motifs—a halogen (chlorine), a nitroaromatic system, a boronic acid, and a carboxylic acid—create a complex hazard profile. This guide provides laboratory professionals with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Assessment & Mechanistic Causality

To safely manage the disposal of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid, researchers must understand the chemical causality behind its hazard classifications:

  • Halogenated Organic Classification: The presence of the chloro substituent dictates that this compound, and any solvent it is dissolved in, must be classified strictly as halogenated organic waste [1]. Incineration of halogens requires specialized rotary kilns with caustic scrubbing to neutralize hydrochloric acid (HCl) gas and prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2]. Mixing this with non-halogenated waste exponentially increases disposal costs and environmental risk[3].

  • Nitroaromatic Thermal Sensitivity: Nitroaromatic compounds possess strong electron-withdrawing nitro groups that can render the molecule thermally unstable[4]. While the carboxylic and boronic acid groups provide some steric and electronic dampening, exposure to extreme heat, reducing agents, or strong bases can trigger exothermic decomposition.

  • Boronic Acid Dehydration: Boronic acids can spontaneously dehydrate to form boroxines (cyclic anhydrides). This process can release water and alter the physical state and pressure of the waste, meaning liquid waste containers should never be filled beyond 75% capacity to accommodate potential vapor expansion[1].

Quantitative Waste Management Parameters

The following table summarizes the critical quantitative thresholds and operational parameters for managing this compound.

ParameterSpecification / ThresholdMechanistic Rationale
Waste Classification Halogenated Organic WasteContains >5% halogen content by weight (Cl substituent), meeting EPA toxicity characteristics[5].
Storage Temperature 15°C to 25°CPrevents thermal decomposition of the nitroaromatic moiety and limits boronic acid degradation[4].
Container Headspace Minimum 25% empty volumeAllows for vapor expansion and pressure changes from boronic acid dehydration byproducts[1].
Incineration Temp ~1,000°C to 1,200°CRotary kiln incineration with caustic scrubbing is required to safely destroy halogenated organics[2].

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused or Expired Chemical)
  • Assessment & PPE: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Verify the chemical's integrity. If the nitroaromatic solid shows signs of severe discoloration or crystallization anomalies, quarantine the container immediately and contact your Environmental Health and Safety (EHS) department[4].

  • Segregation: Ensure the material is kept entirely separate from non-halogenated organic waste, biological waste, and strong oxidizers/reducers[3].

  • Packaging: Transfer the solid into a chemically compatible, puncture-resistant container (e.g., high-density polyethylene (HDPE) or amber glass)[1].

  • Labeling: Label the container strictly as "Hazardous Waste - Halogenated Organic Solid (Contains 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid)". Include the accumulation start date and applicable hazard pictograms[6].

  • Storage: Store in a cool, dry, well-ventilated flammable storage cabinet until EHS pickup[1][4].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Filtrates)
  • Quenching: Ensure any active cross-coupling catalysts (e.g., Palladium) are filtered or quenched before waste consolidation to prevent unintended downstream reactions.

  • Solvent Compatibility Check: Verify that the receiving liquid waste carboy is designated exclusively for Halogenated Solvents (e.g., dichloromethane or chloroform mixtures)[3].

  • Transfer: Slowly pour the liquid waste into the halogenated waste carboy using a funnel. Crucial Step: Leave at least 25% headspace to allow for vapor expansion and pressure fluctuations[1].

  • Secondary Containment: Place the liquid waste container in a secondary containment tray to capture potential leaks, keeping it tightly sealed when not in active use[3].

Protocol C: Small-Scale Spill Response (<10 grams)
  • Containment: Gently cover the solid spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) to prevent the nitroaromatic dust from becoming airborne[4]. Do not use combustible materials like paper towels directly on the raw solid.

  • Collection: Carefully sweep the mixture using a non-sparking brush and dustpan to avoid static discharge.

  • Decontamination: Wipe the affected area with a compatible solvent (e.g., a small amount of acetone), followed by soap and water[4].

  • Disposal: Place all cleanup materials (vermiculite, wipes, and contaminated gloves) into a sealed bag, label as halogenated hazardous waste, and transfer to the satellite accumulation area[4].

Waste Stream Workflow Visualization

G Start 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid Waste Solid Solid Chemical (Expired/Unused) Start->Solid Liquid Liquid Mixture (Reaction/Solvent) Start->Liquid Spill Spill Cleanup (Vermiculite/Wipes) Start->Spill HaloSolid Halogenated Solid Waste Container Solid->HaloSolid Transfer to HDPE HaloLiquid Halogenated Liquid Waste Carboy (<75% full) Liquid->HaloLiquid Segregate from non-halogenated Spill->HaloSolid Double bag Incineration Rotary Kiln Incineration w/ Caustic Scrubbing HaloSolid->Incineration EHS Pickup HaloLiquid->Incineration EHS Pickup

Workflow for the classification and disposal of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

References

  • Hazardous Materials Disposal Guide | Nipissing University | 1

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office (tennessee.edu) | 3

  • UWO Guide to Classifying Unwanted Materials | University of Wisconsin–Oshkosh | 5

  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds | Benchchem | 4

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | EPA |2

  • Biological/Chemical Waste Management | National Science Teaching Association (NSTA) | 6

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic Acid

Welcome to our laboratory safety and chemical handling series. As a Senior Application Scientist, I frequently consult on the integration of complex, multi-functional building blocks into drug discovery and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our laboratory safety and chemical handling series. As a Senior Application Scientist, I frequently consult on the integration of complex, multi-functional building blocks into drug discovery and materials science workflows. 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid (CAS: 2377611-43-1) is a highly versatile reagent, particularly valuable in Suzuki-Miyaura cross-coupling reactions. However, its tri-functional nature—combining a boronic acid, a nitro group, and an aryl chloride—creates a unique hazard profile that demands rigorous personal protective equipment (PPE) and handling protocols.

This guide provides the mechanistic causality behind these safety requirements and outlines a self-validating operational plan to ensure absolute laboratory safety and scientific integrity.

Hazard Causality: Decoding the Molecular Structure

To understand why specific PPE and handling conditions are required, we must examine the chemical structure. Advanced laboratory safety relies on predicting chemical behavior based on functional groups rather than merely reacting to a Safety Data Sheet (SDS).

  • The Nitroaromatic Threat (Skin Absorption & Systemic Toxicity): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of the skin[1]. Once absorbed, they can induce severe systemic toxicity, most notably methemoglobinemia—a condition where the blood's hemoglobin is oxidized, severely compromising its oxygen-carrying capacity[2][3]. Furthermore, nitroaromatics can act as potent skin sensitizers, leading to allergic contact dermatitis upon repeated exposure[2].

  • The Boronic Acid Moiety (Mucous Membrane Irritation): Boronic acids are well-documented irritants. They are classified under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5]. Inhalation of fine boronic acid dust during weighing operations can lead to immediate and severe respiratory distress[6].

  • The Chloro Substituent (Enhanced Lipophilicity & Environmental Hazard): The addition of a halogen (chlorine) to the aromatic ring further increases the molecule's overall lipophilicity. This exacerbates the dermal penetration rate of the nitroaromatic core and poses long-term environmental hazards to aquatic ecosystems, strictly prohibiting standard drain disposal[7].

HazardPathway Chem 4-Chloro-3-(dihydroxyboranyl) -5-nitrobenzoic acid Nitro Nitroaromatic Moiety Chem->Nitro Boronic Boronic Acid Moiety Chem->Boronic Chloro Chloro Substituent Chem->Chloro Skin Dermal Penetration Nitro->Skin Irritation Mucous Membrane Irritation (H315, H319, H335) Boronic->Irritation Chloro->Skin Enhances Env Increased Lipophilicity & Aquatic Toxicity Chloro->Env MetHb Methemoglobinemia (Systemic Toxicity) Skin->MetHb

Hazard causality pathway mapping functional groups to their physiological and environmental risks.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following quantitative PPE matrix is mandatory for any operation involving 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid.

PPE CategoryQuantitative SpecificationCausality / Rationale
Eye Protection ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles.Prevents fine dust from the boronic acid moiety from causing severe ocular irritation (H319)[5].
Hand Protection Double-gloving: Inner Nitrile (≥0.11 mm), Outer Butyl Rubber.Nitroaromatics easily permeate standard thin-film gloves. Double gloving ensures a physical barrier against dermal absorption[8].
Body Protection Flame-retardant, anti-static laboratory coat with tight cuffs.Prevents dust accumulation on clothing. Anti-static properties reduce the risk of igniting airborne dust[2].
Respiratory Protection N95 / P100 particulate respirator (or FFP3 equivalent).Essential if handled outside a ventilated enclosure to prevent inhalation of irritating boronic acid dust (H335)[4].
Step-by-Step Operational Protocol

A self-validating protocol ensures that each step confirms the safety of the next. Do not deviate from this workflow when handling halogenated nitro-boronic acids.

  • Step 1: Environmental Isolation & Validation. Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

    • Self-Validation: Verify the inward airflow monitor reads >100 feet per minute (fpm) before opening the chemical container.

  • Step 2: Static Mitigation. Nitroaromatic powders can occasionally pose dust explosion risks if subjected to static discharge[2].

    • Action: Use an anti-static weighing gun (ionizer) on the metal spatula and anti-static weigh boat prior to transfer.

  • Step 3: Transfer and Solubilization. Transfer the solid directly into a pre-tared vial containing a compatible organic solvent (e.g., DMF, DMSO, or THF).

    • Causality: Solubilizing the compound immediately upon weighing eliminates the inhalation hazard of airborne dust and stabilizes the nitroaromatic core against friction[8].

  • Step 4: Post-Operation Decontamination. Wipe down the analytical balance and fume hood surface with a disposable laboratory towel dampened with acetone, followed by a secondary wipe with soapy water.

    • Causality: Acetone solubilizes the highly lipophilic nitroaromatic residue, while the surfactant in the soap removes any remaining boronic acid salts[8].

Spill Response and Disposal Plan

In the event of a solid spill, immediate containment is required to prevent aerosolization and dermal exposure.

  • Isolate & Upgrade: Evacuate non-essential personnel. The primary responder must upgrade to a P100 respirator if the spill occurred outside the fume hood[6].

  • Dampen & Contain: Do not dry sweep. Gently cover the spilled powder with damp vermiculite or sand.

    • Causality: The moisture traps the fine boronic acid dust, preventing it from becoming an airborne respiratory hazard during mechanical cleanup[8].

  • Mechanical Collection: Use non-sparking plastic or conductive spatulas to scoop the dampened mixture into a wide-mouth, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill area with a solvent known to dissolve the compound (e.g., a small amount of acetone), absorb with chemical spill pads, and follow with a thorough soap and water wash[8].

  • Regulated Disposal: Label the container as "Hazardous Waste: Halogenated Nitroaromatic / Boronic Acid." Never dispose of this compound in the sink or general trash due to its severe aquatic toxicity[7]. Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

SpillResponse Spill Solid Spill Detected Isolate Isolate Area & Upgrade PPE Spill->Isolate Dampen Cover with Damp Vermiculite (Prevent Dust) Isolate->Dampen Collect Collect with Non-Sparking Tools Dampen->Collect Decon Decontaminate Surface (Acetone -> Soap/Water) Collect->Decon Waste Seal in Hazardous Waste Container Decon->Waste

Step-by-step operational workflow for solid spill response and hazardous waste containment.

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Skin Notation (SK) Profiles: Nitrobenzene." CDC.gov.[Link]

  • Defense Technical Information Center (DTIC). "In Vitro Dermal Absorption of Insensitive Munitions Explosive 101." DTIC.mil.[Link]

  • Junsei Chemical Co., Ltd. "Safety Data Sheet: (2-Methylpropyl) boronic acid." Junsei.co.jp. [Link]

  • Fisher Scientific. "Safety Data Sheet: (2-Methylpropyl)boronic acid." FisherSci.co.uk.[Link]

Sources

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